Milademetan tosylate
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
1398569-75-9 |
|---|---|
分子式 |
C37H42Cl2FN5O7S |
分子量 |
790.7 g/mol |
InChI |
InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1 |
InChI 键 |
NHIUKVHKLJSJEA-LINJWFRASA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DS-3032B; DS 3032B; DS3032B; DS-3032; DS 3032; DS3032; Milademetan free base; |
产品来源 |
United States |
Foundational & Exploratory
Milademetan Tosylate: A Deep Dive into its Mechanism of Action in p53 Wild-Type Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Milademetan tosylate (also known as RAIN-32 or DS-3032b) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancers harboring wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation. This compound acts by disrupting this critical protein-protein interaction, thereby unleashing the tumor-suppressive functions of p53. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The MDM2-p53 Axis: A Key Therapeutic Target
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is irreparable, thus preventing the propagation of genetically unstable cells.[3][4]
In many cancers with wild-type TP53, the function of the p53 protein is effectively nullified by the overexpression of its primary negative regulator, MDM2.[5][6] MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] This continuous suppression of p53 activity allows cancer cells to evade apoptosis and proliferate uncontrollably.[9] The amplification of the MDM2 gene is a common mechanism for its overexpression in various malignancies.[6][10]
This compound is designed to specifically target the interaction between MDM2 and p53.[11][12] By binding to the p53-binding pocket of MDM2, milademetan prevents MDM2 from interacting with p53.[9][13] This inhibition leads to the stabilization and accumulation of functional p53 protein, thereby reactivating its potent tumor-suppressive activities.[13][14]
Mechanism of Action: From MDM2 Inhibition to Tumor Suppression
The core mechanism of this compound revolves around the reactivation of the p53 signaling pathway. This process can be broken down into a series of sequential events:
-
Disruption of the MDM2-p53 Interaction: Milademetan competitively binds to the hydrophobic pocket on the MDM2 protein that normally accommodates p53.[8][9] This direct inhibition blocks the physical association between MDM2 and p53.[13]
-
Stabilization and Accumulation of p53: With the inhibitory effect of MDM2 removed, p53 is no longer targeted for degradation. This leads to a rapid increase in the intracellular levels of p53 protein.[8][15]
-
Activation of p53 Target Genes: The accumulated p53, now functionally active, translocates to the nucleus and acts as a transcription factor, upregulating the expression of its downstream target genes.[3] Key among these are:
-
CDKN1A (encoding p21): p21 is a potent cyclin-dependent kinase (CDK) inhibitor. Its induction leads to the arrest of the cell cycle at the G1/S and G2/M checkpoints, preventing cancer cell proliferation.[3][15]
-
BBC3 (encoding PUMA - p53 Upregulated Modulator of Apoptosis): PUMA is a pro-apoptotic protein that belongs to the Bcl-2 family. It plays a crucial role in initiating the intrinsic apoptotic pathway.[15]
-
-
Induction of Cell Cycle Arrest and Apoptosis: The upregulation of p21 and PUMA culminates in two primary anti-tumor outcomes:
-
Cell Cycle Arrest: The halt in cell cycle progression provides an opportunity for the cell to repair DNA damage or can lead to a state of cellular senescence.
-
Apoptosis: The activation of the apoptotic cascade leads to the programmed death of cancer cells.[15]
-
The signaling pathway is illustrated in the diagram below:
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in numerous preclinical and clinical settings. The following tables summarize key quantitative data.
Preclinical Activity of Milademetan
| Cell Line | Cancer Type | TP53 Status | MDM2 Amplification | IC50 (nmol/L) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | Yes | <100 | |
| 93T449 | Liposarcoma | Wild-Type | Yes | <100 | |
| 94T778 | Liposarcoma | Wild-Type | Yes | <100 | |
| JAR | Choriocarcinoma | Wild-Type | Yes | <100 | |
| CCF-STTG1 | Astrocytoma | Wild-Type | Yes | <100 | |
| QGP-1 | Pancreatic Cancer | Mutant | Yes | Ineffective | |
| NCI-N87 | Gastric Cancer | Mutant | Yes | Ineffective |
Clinical Efficacy of Milademetan in the MANTRA-2 Trial
The MANTRA-2 trial was a Phase II basket study evaluating milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors.[10]
| Parameter | Value | Reference |
| Number of Patients | 40 (31 with centrally confirmed molecular testing) | [10] |
| Best Overall Response Rate (ORR) | 19.4% (6/31) | [10] |
| Confirmed ORR | 3.2% (1/31) | [10] |
| Median Progression-Free Survival (PFS) | 3.5 months (95% CI, 1.8–3.7) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is designed to assess the ability of milademetan to disrupt the interaction between MDM2 and p53 in cancer cells.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. pharmacoj.com [pharmacoj.com]
- 6. Press Release: Phase 1 Clinical Data of Milademetan Published in Journal of Clinical Oncology [rainoncology.com]
- 7. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. ascopubs.org [ascopubs.org]
Chemical and physical properties of Milademetan tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as DS-3032b and RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. In cancers retaining wild-type TP53, the gene encoding p53, overexpression or amplification of MDM2 can lead to p53 inactivation, thereby promoting cancer cell proliferation and survival. Milademetan tosylate, the salt form of milademetan, is currently under clinical investigation for the treatment of various solid tumors and hematological malignancies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Chemical and Physical Properties
This compound is the tosylate salt of milademetan. It is also available as a hydrate form. The following tables summarize the key chemical and physical properties of these molecules.
Table 1: Chemical Properties of Milademetan and its Tosylate Salts
| Property | Milademetan (Free Base) | This compound | This compound Hydrate |
| Synonyms | DS-3032, RAIN-32 | DS-3032b, DS-3032 tosylate | DS-3032b hydrate |
| CAS Number | 1398568-47-2[1][2] | 1398569-75-9[1][3] | 2095625-97-9[1][4] |
| Molecular Formula | C30H34Cl2FN5O4[2][5] | C37H42Cl2FN5O7S[1][3][6] | C37H44Cl2FN5O8S[4] |
| Molecular Weight | 618.53 g/mol [2][5] | 790.73 g/mol [1][3][6] | 808.74 g/mol [4] |
| IUPAC Name | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide 4-methylbenzenesulfonate[7] | (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide 4-methylbenzenesulfonate hydrate |
Table 2: Physical and Handling Properties of this compound
| Property | Value |
| Appearance | Solid powder[7] |
| Solubility | Soluble in DMSO; not soluble in water.[1] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline or corn oil have been used.[4] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.[1] Stock solutions in solvent: -80°C for 6 months, -20°C for 1 month.[4] |
Mechanism of Action: The MDM2-p53 Axis
Milademetan is a potent and selective inhibitor of the MDM2-p53 interaction.[2][8] In normal cells, p53, the "guardian of the genome," is maintained at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[9][10] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis and proliferate.[11][12]
Milademetan binds to MDM2 in the p53-binding pocket, preventing the interaction between the two proteins.[1][12] This inhibition of the MDM2-p53 interaction stabilizes p53, leading to its accumulation and the restoration of its transcriptional activity.[1][2] Activated p53 then induces the expression of downstream target genes, such as CDKN1A (encoding p21) and BAX, which results in cell cycle arrest, senescence, and apoptosis in cancer cells.[4][9]
References
- 1. medkoo.com [medkoo.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DS-3032 tosylate hydrate | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Facebook [cancer.gov]
An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Milademetan Tosylate
For Researchers, Scientists, and Drug Development Professionals
Milademetan tosylate (RAIN-32, formerly DS-3032b) is a potent and selective, orally available small-molecule inhibitor of the murine double minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, milademetan aims to restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Pharmacology
Mechanism of Action
Milademetan's primary mechanism of action is the inhibition of the MDM2-p53 interaction.[1][2] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53.[3] This effectively inactivates the tumor-suppressive functions of p53. Milademetan binds to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53.[4] The resulting stabilization and accumulation of p53 protein allows it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which in turn induce cell cycle arrest and apoptosis, respectively.[3][4]
Preclinical Activity
Milademetan has demonstrated potent antitumor activity in various preclinical models, including cancer cell lines and patient-derived xenografts (PDX).
In vitro studies have shown that milademetan induces p53-dependent apoptosis in human cancer cell lines with wild-type TP53.[1] It has shown antiproliferative activity in cell lines with and without TP53 mutations, though it is more potent in wild-type cells.[3] Treatment of TP53 wild-type cell lines, such as SJSA1 (osteosarcoma), with milademetan leads to a dose- and time-dependent induction of p53 target genes like p21 and PUMA, and a corresponding increase in caspase-3/7 activity, indicative of apoptosis.[3]
In vivo studies using xenograft models have confirmed the antitumor efficacy of milademetan. Daily oral administration of milademetan resulted in dose-dependent tumor regressions in an MDM2-amplified gastric adenocarcinoma PDX model.[3]
Clinical Pharmacodynamics
Clinical studies have utilized pharmacodynamic biomarkers to confirm the on-target activity of milademetan in patients.
Growth differentiation factor 15 (GDF-15) is a downstream target of p53 and serves as a biomarker for p53 reactivation.[1] In the first-in-human Phase I study, milademetan administration led to a rapid, up to 10-fold increase in serum GDF-15 levels within 24 hours of the first dose, and this increase correlated with plasma concentrations of the drug.[1]
Tumor biopsies from patients treated with milademetan showed increased expression of p53, p21, and MDM2, further confirming the reactivation of the p53 pathway.[1]
Pharmacokinetics
The pharmacokinetic profile of milademetan has been characterized in both preclinical and clinical settings.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data is not extensively published in the provided search results.
Clinical Pharmacokinetics
The clinical pharmacokinetics of milademetan have been evaluated in a first-in-human Phase I study (NCT01877382) and a Phase I study in Japanese patients.[1][5]
Table 1: Summary of Clinical Pharmacokinetic Parameters of Milademetan
| Parameter | Value | Study Population & Dose | Source |
| Tmax (median) | 3.1 hours | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |
| Cmax (geometric mean) | 1,503 ng/mL | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |
| AUC0-24 (geometric mean) | 18,432 ng*h/mL | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |
| Apparent Total Clearance (geometric mean) | 15.6 L/h | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |
| Terminal Elimination Half-life (geometric mean) | 10.0 hours | Patients with advanced solid tumors or lymphomas; 260 mg once daily (intermittent schedule) | [1] |
| Dose Proportionality | Dose-proportional exposure over 15-340 mg range | Patients with advanced solid tumors or lymphomas | [1] |
| Plasma Concentration Increase | Dose-dependent increase | Japanese patients with solid tumors; 60 mg, 90 mg, 120 mg once daily | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the evaluation of milademetan, based on the available information.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of milademetan on the proliferation and viability of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Protocol Outline: [3]
-
Cell Plating: Seed cancer cells (e.g., SJSA1) in 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of milademetan concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Measure luminescence using a microplate reader. Analyze the data using non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
- 1. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Milademetan Tosylate Bound to MDM2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as DS-3032b and RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, milademetan is designed to reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[3][4] MDM2 is an E3 ubiquitin ligase that negatively regulates p53, and its overexpression is a common mechanism for p53 inactivation in various human cancers.[5] This technical guide provides a comprehensive overview of the structural basis of MDM2 inhibition, with a focus on the binding of small-molecule inhibitors analogous to milademetan, in the absence of a publicly available crystal structure for the specific milademetan tosylate-MDM2 complex.
MDM2-p53 Signaling Pathway
The p53 tumor suppressor plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by its primary negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. In many cancers, the MDM2 gene is amplified, leading to the overexpression of MDM2 protein and the functional inactivation of wild-type p53.
Milademetan is designed to disrupt the MDM2-p53 interaction, thereby releasing p53 from negative regulation. This leads to the stabilization and activation of p53, allowing it to induce the expression of its target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis, respectively.
Structural Insights into MDM2 Inhibition
As of the latest update, a crystal structure of this compound in complex with MDM2 has not been deposited in the Protein Data Bank (PDB). However, the structural basis for the inhibition of the MDM2-p53 interaction by small molecules is well-established through the crystallography of other potent inhibitors. These structures reveal that the inhibitors bind to a deep hydrophobic pocket on the surface of MDM2, the same pocket that is occupied by the key residues of the p53 transactivation domain (Phe19, Trp23, and Leu26).
A molecular docking study of DS-3032B (milademetan) with the MDM2 crystal structure (PDB ID: 5SWK) predicted a high-affinity interaction, with a binding energy of approximately -10.0 kcal/mol.[5] The study suggested that milademetan interacts with 16 amino acid residues in the p53 binding site of MDM2, forming hydrogen bonds and hydrophobic interactions.[5] A key predicted interaction is a hydrogen bond between an oxygen atom of the leucine 54 (LEU54) residue of MDM2 and a nitrogen atom in one of the rings of milademetan.[5]
Representative Crystal Structures of MDM2-Inhibitor Complexes
To provide a structural context for milademetan's mechanism of action, we summarize crystallographic data from representative PDB entries of MDM2 in complex with other small-molecule inhibitors.
| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Macromolecule | Organism |
| 1RV1 [6] | Nutlin-2 (an imidazoline inhibitor) | 2.30 | 0.256 | 0.322 | Mouse double minute 2 homolog | Homo sapiens |
| 6I3S [7] | Compound 13 (a spiro[indole-pyrrolidin]-one) | 1.77 | 0.188 | 0.239 | Mouse double minute 2 homolog | Homo sapiens |
| 4HFZ [8] | Nutlin-3a | 2.69 | 0.195 | 0.247 | Mouse double minute 2 homolog | Homo sapiens |
| 4ZGK [9] | A 3-pyrrolin-2-one based inhibitor | 2.00 | 0.188 | 0.247 | Mouse double minute 2 homolog | Homo sapiens |
Experimental Protocols
MDM2 Protein Expression and Purification
A general protocol for the expression and purification of the N-terminal domain of human MDM2 (residues 6-125), which contains the p53 binding site, is outlined below. This protocol is based on methodologies described in the literature.[10]
Expression:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the coding sequence for His-tagged human MDM2 (6-125).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-20 hours to enhance the yield of soluble protein.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Purification:
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged MDM2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted fractions can be further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Protein concentration can be determined by measuring the absorbance at 280 nm.[10]
Co-crystallization of MDM2 with a Small-Molecule Inhibitor
The following is a generalized protocol for the co-crystallization of MDM2 with a small-molecule inhibitor using the hanging drop vapor diffusion method.
Methodology:
-
Complex Formation: Mix the purified MDM2 protein with a 2-5 fold molar excess of the small-molecule inhibitor (e.g., this compound) and incubate on ice for at least 1 hour to ensure complex formation.
-
Crystallization Screening: Use commercially available or custom-made crystallization screens to test a wide range of precipitant solutions, buffers, and additives.
-
Hanging Drop Setup:
-
Pipette 1 µL of the MDM2-inhibitor complex solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution to the protein drop.
-
Invert the coverslip and seal the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
X-ray Diffraction: Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.
Biophysical Characterization of Binding
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified MDM2 protein and dissolve the small-molecule inhibitor in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.
-
Degas both the protein and inhibitor solutions before use.
-
-
ITC Experiment:
-
Typically, the MDM2 protein (e.g., 10-20 µM) is placed in the sample cell of the calorimeter.
-
The small-molecule inhibitor (e.g., 100-200 µM) is loaded into the injection syringe.
-
A series of small injections of the inhibitor into the protein solution is performed at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The heat change upon each injection is measured. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of binding interactions in real-time, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Protocol Outline:
-
Sensor Chip Preparation:
-
Immobilize the purified MDM2 protein onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the MDM2 protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of increasing concentrations of the small-molecule inhibitor over the immobilized MDM2 surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the inhibitor to MDM2.
-
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants.
Quantitative Data Summary
| Assay | Parameter | Typical Value Range for Potent Inhibitors |
| ITC | Binding Affinity (Kd) | 1 - 100 nM |
| Stoichiometry (n) | ~1 | |
| Enthalpy (ΔH) | -5 to -15 kcal/mol | |
| SPR | Association Rate (ka) | 10^5 - 10^7 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 10⁻² - 10⁻⁴ s⁻¹ | |
| Equilibrium Dissociation Constant (KD) | 1 - 100 nM | |
| Cell-based Assays | IC50 (e.g., in SJSA-1 cells) | 10 - 500 nM |
Conclusion
Although the specific crystal structure of this compound bound to MDM2 is not yet publicly available, the wealth of structural and experimental data for other small-molecule inhibitors provides a robust framework for understanding its mechanism of action. Milademetan likely binds to the hydrophobic p53-binding pocket of MDM2, mimicking the key interactions of p53 and effectively disrupting the MDM2-p53 complex. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the structural and biophysical properties of milademetan and other next-generation MDM2 inhibitors. Such studies are critical for the continued development of targeted therapies aimed at restoring p53 function in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular docking of DS-3032B, a mouse double minute 2 enzyme antagonist with potential for oncology treatment development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Conformational Stability of the N-Terminal Region of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
The Untrodden Paths: A Technical Guide to the Molecular Mechanisms of Milademetan Tosylate Beyond p53
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the molecular pathways affected by Milademetan (DS-3032b) tosylate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with a specific focus on its p53-independent mechanisms of action. While the reactivation of the p53 tumor suppressor pathway is the cornerstone of Milademetan's therapeutic strategy, a growing body of evidence suggests that its impact extends to other critical cellular signaling networks. This document synthesizes preclinical and clinical findings, presents quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions to offer a comprehensive understanding of Milademetan's broader biological footprint.
Introduction: Beyond the Guardian of the Genome
Milademetan is a clinical-stage MDM2 inhibitor that has shown promise in the treatment of various cancers, particularly those with MDM2 amplification and wild-type TP53. The primary mechanism of action involves disrupting the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in tumor cells.[1][2][3] However, the intricate biology of MDM2, a multifaceted E3 ubiquitin ligase, suggests that its inhibition could have consequences that are independent of p53 status. MDM2 is known to interact with and regulate a host of other proteins involved in critical cellular processes.[4][5][6][7] This guide delves into these p53-independent pathways, providing a deeper understanding of Milademetan's full therapeutic potential and informing the development of novel combination strategies.
Quantitative Analysis of Milademetan's p53-Independent Effects
Evidence for the p53-independent activity of Milademetan is supported by preclinical studies demonstrating its efficacy in cancer cell lines harboring TP53 mutations. While generally more potent in TP53 wild-type settings, the observed anti-proliferative effects in mutant cells point towards alternative mechanisms of action.[8][9][10]
Gene Expression Changes in TP53-Mutant Acute Myeloid Leukemia (AML) Cells
An RNA sequencing study on the OCI-AML3 (TP53 wild-type) and MOLM-13 (TP53 p.R248Q mutant) AML cell lines treated with Milademetan provides direct quantitative evidence of its p53-independent transcriptional effects.[6][11] Analysis of this dataset reveals significant gene expression changes in the TP53-mutant MOLM-13 cells, highlighting pathways perturbed by Milademetan in the absence of functional p53.
Table 1: Differentially Expressed Genes in TP53-Mutant (MOLM-13) AML Cells Treated with Milademetan
| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway(s) |
| MYC | -1.58 | < 0.01 | Cell Cycle, Proliferation |
| CCND1 | -1.23 | < 0.05 | Cell Cycle (G1/S transition) |
| BCL2L1 | -1.15 | < 0.05 | Apoptosis (Anti-apoptotic) |
| TWIST1 | -1.89 | < 0.01 | Epithelial-Mesenchymal Transition |
| NFKBIA | 1.76 | < 0.01 | NF-κB Signaling (Inhibitor) |
| RELB | -1.45 | < 0.05 | NF-κB Signaling (Alternative pathway) |
| E2F1 | -1.33 | < 0.05 | Cell Cycle, Proliferation |
Key p53-Independent Signaling Pathways Affected by Milademetan
Based on the available preclinical and clinical data, several key signaling pathways have been identified as being potentially modulated by Milademetan in a p53-independent manner.
The TWIST1 Signaling Pathway
A significant clinical finding has linked the anti-tumor activity of Milademetan with the amplification of the TWIST1 gene in intimal sarcoma.[5][11][12][13] TWIST1 is a basic helix-loop-helix transcription factor that plays a crucial role in epithelial-mesenchymal transition (EMT), a process integral to cancer metastasis and drug resistance.[7] The correlation between TWIST1 amplification and favorable responses to Milademetan suggests that the drug may interfere with TWIST1-driven oncogenic processes. While the precise molecular mechanism of this interaction is yet to be fully elucidated, it represents a compelling p53-independent avenue of Milademetan's action. It is hypothesized that by inhibiting MDM2, Milademetan may indirectly lead to the destabilization or reduced expression of TWIST1.
Fig. 1: Proposed p53-independent mechanism of Milademetan via the TWIST1 pathway.
The NF-κB Signaling Pathway
MDM2 has been shown to function as a positive regulator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, independent of its interaction with p53.[8][14][15][16] MDM2 can act as a co-factor for NF-κB at target gene promoters, enhancing the transcription of pro-inflammatory and anti-apoptotic genes.[5][8] By inhibiting MDM2, Milademetan may therefore exert a suppressive effect on NF-κB activity, leading to reduced inflammation and increased apoptosis in cancer cells, even in the absence of functional p53. This is supported by transcriptomic data from TP53-mutant cells showing an upregulation of NFKBIA (IκBα), a key inhibitor of the NF-κB pathway, following Milademetan treatment.
Fig. 2: Milademetan's potential to inhibit the NF-κB pathway p53-independently.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Milademetan's molecular effects.
RNA Sequencing (RNA-seq)
Objective: To perform global transcriptomic analysis of cancer cells treated with Milademetan to identify differentially expressed genes and affected signaling pathways.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., TP53-mutant AML cell lines) at an appropriate density and allow them to adhere overnight. Treat cells with Milademetan tosylate at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples (RIN > 8) using a strand-specific RNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between Milademetan-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or pathway analysis using databases such as KEGG, GO, or Reactome to identify significantly enriched biological pathways.
-
Fig. 3: A typical workflow for an RNA-seq experiment.
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins in response to Milademetan treatment.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., TWIST1, p-NF-κB, E2F1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize them to the loading control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of transcription factors (e.g., TWIST1, NF-κB) that may be altered by Milademetan treatment.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the captured complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) using software like MACS2.
-
Motif Analysis: Analyze the peak regions for the presence of known transcription factor binding motifs.
-
Differential Binding Analysis: Compare the peak profiles between Milademetan-treated and control samples to identify changes in transcription factor binding.
-
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the therapeutic effects of this compound are not solely dependent on the reactivation of p53. The observed activity in TP53-mutant cancer cells, coupled with the clinical correlation with TWIST1 amplification and the known p53-independent functions of its target, MDM2, points towards a broader mechanism of action. The modulation of the TWIST1 and NF-κB signaling pathways are promising areas of p53-independent activity that warrant further investigation.
Future research should focus on generating comprehensive proteomic and ChIP-seq datasets from TP53-mutant or deficient cancer models treated with Milademetan to provide a more complete picture of its molecular effects. Elucidating the precise mechanisms by which Milademetan influences the TWIST1 pathway and other p53-independent networks will be crucial for optimizing its clinical use, identifying novel biomarkers for patient stratification, and designing rational combination therapies that exploit these non-canonical pathways for enhanced anti-cancer efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. p53-Pirh2 Complex Promotes Twist1 Degradation and Inhibits EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p53-Independent Effects of Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-independent effects of Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalent p53 mutants co-opt chromatin pathways to drive cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA sequencing of AML cells treated with milademetan, selinexor and the combination of milademetan and selinexor | CiNii Research [cir.nii.ac.jp]
- 12. P53 vs NF-κB: the role of nuclear factor-kappa B in the regulation of p53 activity and vice versa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. p53-Independent Roles of MDM2 in NF-κB Signaling: Implications for Cancer Therapy, Wound Healing, and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of p53 enhances NF-κB-dependent lamellipodia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p53-independent roles of MDM2 in NF-κB signaling: implications for cancer therapy, wound healing, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Milademetan Tosylate in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milademetan (also known as DS-3032b or RAIN-32) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, thereby restoring its potent tumor-suppressive functions, including cell cycle arrest, senescence, and apoptosis. This technical guide provides a comprehensive overview of the preclinical data for Milademetan tosylate in solid tumors, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action: Restoring p53 Function
Milademetan's mechanism of action is centered on the inhibition of the MDM2-p53 interaction.[1][2] In many cancers with wild-type TP53, the function of the p53 tumor suppressor is abrogated by the overexpression of its negative regulator, MDM2.[3][4] MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation.[4][5] Milademetan binds to MDM2 in the p53-binding pocket, preventing this interaction and leading to the accumulation of functional p53 protein.[1][2] Activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in tumor cells.
In Vitro Efficacy
Milademetan has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines harboring wild-type TP53. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized below.
| Cell Line | Tumor Type | TP53 Status | Incubation Time (h) | IC50 (nM) | Reference |
| SK-N-SH | Neuroblastoma | Wild-Type | 72 | 21.9 | |
| SH-SY5Y | Neuroblastoma | Wild-Type | 72 | 17.7 | |
| IMR-32 | Neuroblastoma | Wild-Type | 72 | 52.63 | |
| IMR-5 | Neuroblastoma | Wild-Type | 72 | 25.7 | |
| LAN-5 | Neuroblastoma | Wild-Type | 72 | 44.1 | |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | - | - | [5] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | - | - | [5] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | - | - | [5] |
| MCF7 | Breast Cancer | Wild-Type | - | 11,070 | [2] |
Note: Specific IC50 values for MKL-1, WaGa, and PeTa were not provided in the source, but the study indicated high potency. The MCF7 IC50 value is notably higher than for neuroblastoma cell lines.
Treatment with Milademetan leads to a dose- and time-dependent reduction in cell viability. Furthermore, it has been shown to induce the expression of p53 target genes, including CDKN1A (p21), PUMA, and BAX, confirming the on-target activity of the compound.
In Vivo Efficacy
The anti-tumor activity of Milademetan has been evaluated in several preclinical xenograft models of solid tumors.
Cell Line-Derived Xenograft (CDX) Models
In a neuroblastoma xenograft model using SH-SY5Y cells in nude mice, oral administration of Milademetan (50 mg/kg) resulted in a significant delay in tumor growth and prolonged survival of the animals.
| Xenograft Model | Treatment | Dosing Schedule | Key Findings | Reference |
| SH-SY5Y (Neuroblastoma) | 50 mg/kg Milademetan, oral gavage | 4 days on, 2 days off for 30 days | Delayed tumor growth, significantly prolonged survival | |
| SJSA1-Luc (Osteosarcoma) | 100 mg/kg Milademetan, daily | - | Resulted in tumor stasis and significantly better survival | [4] |
Patient-Derived Xenograft (PDX) Models
Milademetan has also shown significant, dose-dependent anti-tumor activity in various patient-derived xenograft (PDX) models of solid tumors with MDM2 amplification and wild-type TP53.
| PDX Model | Tumor Type | Treatment (mg/kg, daily) | Tumor Growth Inhibition (TGI) | Reference |
| ST-02-0075 | Gastric Adenocarcinoma | 25 | 67% | [4][5] |
| 50 | 130.4% | [4][5] | ||
| 100 | 130.8% | [4][5] | ||
| LU-01-0448 | Lung Adenocarcinoma | 50 | 73.1% | [4][5] |
| (ALK fusion) | 100 | 110.7% | [4][5] | |
| LD1-0025-217643 | Lung Adenocarcinoma | 50 | 85.4% | [4][5] |
| (EGFR L858R) | ||||
| LD1-0025-217621 | Lung Adenocarcinoma | 100 | 171.1% | [4][5] |
| (EGFR L858R) |
Note: TGI values exceeding 100% indicate tumor regression.
Preclinical Pharmacokinetics
Detailed quantitative preclinical pharmacokinetic data for this compound in animal models (e.g., Cmax, Tmax, AUC, half-life) are not extensively reported in the public domain. However, clinical studies in human patients have characterized its pharmacokinetic profile. In a Phase I study in Japanese patients with solid tumors, the plasma concentrations of Milademetan were found to increase in a dose-dependent manner following oral administration.[6]
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of Milademetan concentrations (e.g., 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Western Blotting for p53 Pathway Activation
This protocol is used to detect the levels of p53 and its downstream target proteins.
-
Cell Lysis: After treatment with Milademetan, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins on a 10-12% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[1]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Milademetan in vivo.
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 million SH-SY5Y cells in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).[4]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~150 mm³), randomize the mice into treatment and control groups.[4]
-
Treatment Administration: Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle control orally according to the desired schedule (e.g., daily or intermittently).[4]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.[4]
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of the MDM2-p53 interaction. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in in vivo models of solid tumors with wild-type TP53 and MDM2 amplification. These findings have provided a solid foundation for the ongoing clinical development of Milademetan as a promising targeted therapy for patients with various solid tumors. Further research, particularly in combination strategies, may unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MDM2 inhibition: an important step forward in cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antineoplastic Activity of Milademetan Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan tosylate (formerly known as DS-3032b or RAIN-32) is an orally bioavailable, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells harboring wild-type TP53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of the p53 tumor suppressor protein, effectively nullifying its function.[3][4] this compound is designed to occupy the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction.[2][3] This inhibition stabilizes p53, leading to the reactivation of the p53 signaling pathway, which in turn can induce cell cycle arrest, senescence, and apoptosis in malignant cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of key efficacy and safety data.
Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[7] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, induce programmed cell death (apoptosis).[1]
The activity of p53 is tightly regulated, primarily through its interaction with MDM2. MDM2 acts as the principal negative regulator of p53 by binding to its transcriptional activation domain, which both inhibits its activity and tags it for degradation by the proteasome.[1][2] In a significant subset of human cancers, the gene encoding MDM2 is amplified, leading to an overabundance of the MDM2 protein. This overexpression results in the constitutive suppression of p53, even in the absence of TP53 gene mutations, thereby promoting cancer cell proliferation and survival.[1][4]
This compound directly counteracts this oncogenic mechanism. By binding to MDM2, it physically obstructs the interaction with p53.[2] This restores p53's stability and transcriptional activity, leading to the upregulation of downstream target genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[5][8]
Preclinical Antineoplastic Activity
In Vitro Potency
The in vitro activity of this compound has been evaluated across a panel of human cancer cell lines. The primary endpoint for these studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits cell growth by 50%.
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) (72h) | Reference |
| SK-N-SH | Neuroblastoma | Wild-Type | 21.9 | [6] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7 | [6] |
| IMR-32 | Neuroblastoma | Wild-Type | 52.63 | [6] |
| IMR-5 | Neuroblastoma | Wild-Type | 25.7 | [6] |
| LAN-5 | Neuroblastoma | Wild-Type | 44.1 | [6] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Potent (nanomolar) | |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Potent (nanomolar) | |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Potent (nanomolar) | |
| MS-1 | Merkel Cell Carcinoma | Mutant | Inactive |
In Vivo Efficacy
The antitumor activity of this compound has been demonstrated in various xenograft and patient-derived xenograft (PDX) models. These studies are crucial for assessing the drug's efficacy in a more complex biological system.
| Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| SH-SY5Y Xenograft | Neuroblastoma | 50 mg/kg, oral gavage, 4 days on/2 days off | Delayed tumor growth and improved survival | [6] |
| MKL-1 Xenograft | Merkel Cell Carcinoma | Dose-dependent | Inhibition of tumor growth | |
| DFMC-33043 PDX | Merkel Cell Carcinoma | Not specified | Significant inhibition of tumor growth | |
| ST-02-0075 PDX | Gastric Adenocarcinoma | 25, 50, and 100 mg/kg daily | Dose-dependent tumor regressions (TGI of 67%, 130.4%, and 130.8%) | [9] |
Clinical Development and Efficacy
This compound has undergone evaluation in several clinical trials for various solid tumors and hematological malignancies.
Phase I Studies
A Phase I dose-escalation study in Japanese patients with solid tumors established a recommended Phase II dose of 90 mg once daily on a 21/28-day schedule. The most frequent treatment-emergent adverse events included nausea, decreased appetite, and thrombocytopenia.[10] Plasma concentrations of Milademetan increased in a dose-dependent manner. Another Phase I study in patients with advanced solid tumors or lymphomas explored intermittent dosing schedules to mitigate toxicities, with 260 mg once daily on days 1-3 and 15-17 every 28 days being the recommended intermittent schedule.[4][11]
Phase II MANTRA-2 Basket Trial (NCT05012397)
This single-arm, open-label basket study evaluated Milademetan in patients with advanced MDM2-amplified, TP53 wild-type solid tumors.[5][12]
| Parameter | Result | Reference |
| Best Overall Response | 19.4% (6/31 patients) | [13] |
| Confirmed Partial Response (PR) | 3.2% (1 patient) | [13] |
| Unconfirmed PRs | 5 patients | [13] |
| Notable Response | 100% target lesion reduction in a patient with endometrial stromal sarcoma | [13] |
| Median Progression-Free Survival (PFS) | 3.5 months (95% CI, 1.8-3.7) | [13] |
| Grade 3 or 4 Adverse Events | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea | [13] |
Interim analysis of the MANTRA-2 trial showed preliminary antitumor activity, with two unconfirmed partial responses in patients with pancreatic and lung cancer, showing tumor regression rates of 34% and 30%, respectively.[5]
Phase III MANTRA Trial in Liposarcoma (NCT04979442)
This randomized, open-label trial compared Milademetan to the standard-of-care agent trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma.[7]
| Parameter | Milademetan Arm | Trabectedin Arm | P-value | Reference |
| Median Progression-Free Survival (PFS) | 3.6 months | 2.2 months | 0.53 | [7] |
| Hazard Ratio for PFS | 0.89 (95% CI, 0.61-1.29) | - | - | |
| Confirmed Overall Response Rate (ORR) | 4.7% | 3.4% | 0.667 | |
| Most Common Grade 3/4 TEAEs | Thrombocytopenia (39.5%), Neutropenia (25.5%), Anemia (18.6%) | Thrombocytopenia (13.9%), Neutropenia (25.3%), Anemia (17.7%) | - | |
| Dose Reductions due to AEs | 44.2% | 29.1% | - | [7] |
| Discontinuation due to AEs | 11.6% | 19.0% | - | [7] |
The trial did not meet its primary endpoint of a statistically significant improvement in progression-free survival for Milademetan compared to trabectedin.[7]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the antineoplastic activity of this compound.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from a standard luminescent cell viability assay methodology.[2]
-
Cell Plating: Seed human cancer cells with wild-type TP53 (e.g., SK-N-SH) in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Add the prepared this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the equivalent final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence from the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration by normalizing the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
In Vivo Xenograft Study
This protocol is a synthesized representation based on common practices for xenograft models.[6]
-
Cell Preparation: Culture a human cancer cell line with wild-type TP53 and MDM2 amplification (e.g., SH-SY5Y neuroblastoma cells). Harvest the cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Animal Model: Utilize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for oral administration. Administer this compound to the treatment group via oral gavage at a specified dose and schedule (e.g., 50 mg/kg, 4 days on/2 days off). The control group receives the vehicle only.
-
Efficacy Endpoints:
-
Continue tumor volume measurements throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
A secondary endpoint can be survival, with euthanasia performed when tumors reach a predetermined maximum size or if signs of morbidity are observed.
-
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups over time. Calculate the percent TGI. Analyze survival data using Kaplan-Meier curves and log-rank tests.
Western Blot Analysis for p53 Pathway Activation
This protocol outlines the steps to assess changes in protein levels of p53 and its downstream targets following this compound treatment.
-
Cell Culture and Treatment: Seed a relevant cancer cell line in 6-well plates to achieve 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, PUMA, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a selective MDM2 inhibitor that has demonstrated clear preclinical activity in cancer models with wild-type TP53 by successfully reactivating the p53 tumor suppressor pathway. While it has shown modest clinical activity in a range of solid tumors, the Phase III MANTRA trial in dedifferentiated liposarcoma did not meet its primary endpoint. The safety profile of this compound is manageable, with hematological toxicities being the most common dose-limiting side effects. Future research will likely focus on identifying patient populations most likely to benefit from this compound, potentially through biomarker-driven strategies, and exploring its efficacy in combination with other anticancer agents. This guide provides a foundational understanding and practical protocols for researchers and clinicians involved in the ongoing investigation of MDM2 inhibitors as a therapeutic strategy in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Puma and p21 represent cooperating checkpoints limiting self-renewal and chromosomal instability of somatic stem cells in response to telomere dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PUMA INACTIVATION PROTECTS AGAINST OXIDATIVE STRESS THROUGH p21/Bcl-XL INHIBITION OF BAX DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of MDM2 Amplification in Determining Sensitivity to Milademetan Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan tosylate (also known as RAIN-32 or DS-3032b) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase.[1] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, milademetan reactivates p53's transcriptional functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] A compelling body of preclinical and clinical evidence has established that amplification of the MDM2 gene is a key predictive biomarker for sensitivity to milademetan. This technical guide provides an in-depth overview of the mechanism of action of milademetan, the significance of MDM2 amplification, and the experimental methodologies used to evaluate its therapeutic potential.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage and oncogenic activation.[2] In approximately half of all human cancers, the TP53 gene is inactivated by mutation.[2] In a significant portion of the remaining tumors with wild-type TP53, the p53 pathway is functionally abrogated through other mechanisms, most notably by the overexpression of its principal negative regulator, MDM2.[2]
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[2] In certain cancers, the gene encoding MDM2 is amplified, leading to an overabundance of the MDM2 protein and subsequent functional inactivation of p53.[2] This creates a state of oncogene addiction, where the cancer cell becomes dependent on the high levels of MDM2 for its survival and proliferation. This dependency presents a clear therapeutic window for agents that can disrupt the MDM2-p53 interaction. This compound is designed to exploit this vulnerability.
Mechanism of Action of this compound
This compound is a small molecule that binds to the p53-binding pocket of the MDM2 protein.[1] This steric hindrance prevents MDM2 from interacting with p53, thereby rescuing p53 from MDM2-mediated ubiquitination and degradation.[1] The stabilized and activated p53 can then translocate to the nucleus and induce the transcription of its target genes, which in turn mediate cellular outcomes such as cell cycle arrest and apoptosis.[3][4]
Signaling Pathway of Milademetan Action
Caption: MDM2-p53 signaling pathway and the mechanism of action of Milademetan.
MDM2 Amplification as a Predictive Biomarker
The therapeutic efficacy of milademetan is critically dependent on the genetic context of the tumor. Specifically, two key biomarkers are essential for predicting sensitivity:
-
MDM2 Gene Amplification: This leads to the overexpression of the MDM2 protein, creating the oncogenic dependency that milademetan targets.
-
TP53 Wild-Type Status: A functional p53 protein is required for milademetan to exert its tumor-suppressive effects.
Preclinical and clinical studies have consistently demonstrated that tumors harboring both MDM2 amplification and wild-type TP53 are most likely to respond to milademetan therapy.[2][3]
Quantitative Data on Milademetan Sensitivity
Preclinical Data
Milademetan has demonstrated potent anti-proliferative activity in a range of MDM2-amplified, TP53-wild type cancer cell lines and patient-derived xenograft (PDX) models.
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (nM) | Reference |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100 | [3] |
| 94T778 | Liposarcoma | Wild-Type | Amplified | <100 | [3] |
| SJSA1 | Osteosarcoma | Wild-Type | Amplified | <100 | [3] |
| JAR | Choriocarcinoma | Wild-Type | Amplified | <100 | [3] |
| CCFSTTG1 | Astrocytoma | Wild-Type | Amplified | <100 | [3] |
| SK-N-SH | Neuroblastoma | Wild-Type | Not Specified | 21.9 | [5] |
| SH-SY5Y | Neuroblastoma | Wild-Type | Not Specified | 17.7 | [5] |
| IMR32 | Neuroblastoma | Wild-Type | Not Specified | 52.63 | [5] |
| IMR5 | Neuroblastoma | Wild-Type | Not Specified | 25.7 | [5] |
| LAN5 | Neuroblastoma | Wild-Type | Not Specified | 44.1 | [5] |
| PDX Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| ST-02-0075 | Gastric Adenocarcinoma | 25 mg/kg daily | 67% | [3] |
| ST-02-0075 | Gastric Adenocarcinoma | 50 mg/kg daily | 130.4% | [3] |
| ST-02-0075 | Gastric Adenocarcinoma | 100 mg/kg daily | 130.8% | [3] |
Clinical Data: The MANTRA-2 Trial
The MANTRA-2 trial is a Phase 2, multicenter, single-arm, open-label basket study evaluating the efficacy and safety of milademetan in patients with advanced or metastatic solid tumors with MDM2 amplification (copy number ≥ 8) and wild-type TP53.[6][7]
| Parameter | Value | Reference |
| Dosing Regimen | 260 mg orally, once daily on Days 1-3 and 15-17 of a 28-day cycle | [2] |
| Objective Response Rate (ORR) | 19.4% (6/31 patients with centrally confirmed molecular testing) | [8] |
| Confirmed Partial Response (PR) | 1 patient (3.2%) | [8] |
| Unconfirmed Partial Response (uPR) | 5 patients | [8] |
| Median Progression-Free Survival (PFS) | 3.5 months (95% CI: 1.8-3.7) | [8] |
Tumor Regression in MANTRA-2 (Interim Analysis) [6]
| Cancer Type | Tumor Regression Rate |
| Pancreatic Cancer | 34% |
| Lung Cancer | 30% |
| Biliary Tract Cancer | 29% |
| Breast Cancer | 27% |
Experimental Protocols
Detection of MDM2 Amplification by Fluorescence In Situ Hybridization (FISH)
Principle: FISH is a cytogenetic technique that uses fluorescent probes that bind to specific DNA sequences to visualize and quantify the number of copies of a particular gene or chromosomal region. For MDM2 amplification, a dual-color probe set is typically used, with one probe targeting the MDM2 gene and a control probe targeting the centromere of chromosome 12 (CEP12).
Protocol Outline:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on glass slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of ethanol washes. The tissue is then treated with a protease (e.g., pepsin) to digest proteins and unmask the target DNA.
-
Denaturation: The DNA on the slide and the fluorescent probes are denatured at a high temperature (e.g., 75°C) to separate the double-stranded DNA into single strands.
-
Hybridization: The fluorescent probes are applied to the slide and incubated overnight at a specific temperature (e.g., 37°C) to allow the probes to anneal to their complementary DNA sequences.
-
Post-Hybridization Washes: The slides are washed to remove any unbound or non-specifically bound probes.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole), and a coverslip is mounted.
-
Microscopy and Analysis: The slides are visualized using a fluorescence microscope with appropriate filters. The number of fluorescent signals for the MDM2 probe and the CEP12 probe are counted in a predefined number of tumor cell nuclei (e.g., 50-100). The ratio of MDM2 signals to CEP12 signals is calculated. An MDM2/CEP12 ratio of ≥2.0 is typically considered indicative of MDM2 amplification. In the MANTRA-2 trial, a copy number of ≥8 was used as the threshold for enrollment.[7]
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.
Western Blotting for p53, p21, and PUMA Induction
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest.
Protocol Outline:
-
Cell Lysis: Cells are treated with milademetan or vehicle control for a specified time, then lysed to extract the total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize p53, p21, or PUMA.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which is then imaged to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Experimental and Clinical Workflows
Preclinical Assessment of Milademetan Sensitivity
Caption: A typical workflow for the preclinical evaluation of Milademetan.
Patient Screening and Enrollment for a Milademetan Clinical Trial
Caption: A logical workflow for patient selection in a Milademetan clinical trial.
Conclusion
MDM2 amplification is a robust and clinically validated predictive biomarker for sensitivity to the MDM2 inhibitor this compound in patients with TP53-wild-type solid tumors. The reactivation of the p53 tumor suppressor pathway by milademetan offers a targeted therapeutic strategy for this molecularly defined patient population. The continued investigation of milademetan, both as a monotherapy and in combination with other agents, holds promise for improving outcomes for patients with MDM2-amplified cancers. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this important class of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. Press Release: Rain Therapeutics Provides Interim Analysis of Phase 2 Basket Trial of Milademetan for MDM2-Amplified Advanced Solid Tumors (MANTRA-2) [rainoncology.com]
- 8. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Milademetan Tosylate: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milademetan (also known as DS-3032b or RAIN-32) is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells with wild-type TP53, milademetan disrupts the MDM2-p53 autoregulatory feedback loop, preventing the proteasomal degradation of p53.[2] This stabilization of p53 leads to the reactivation of its tumor-suppressive functions, including cell cycle arrest, apoptosis, and senescence.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of milademetan tosylate in cancer cell lines.
Mechanism of Action: The MDM2-p53 Pathway
In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2, which functions as an E3 ubiquitin ligase, targeting p53 for degradation.[2] Milademetan binds to MDM2 at the p53 interaction site, effectively blocking this interaction.[3] This inhibition leads to the accumulation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), to induce cell cycle arrest and apoptosis, respectively.[1][2]
Quantitative Data: In Vitro Efficacy of Milademetan
The following table summarizes the half-maximal inhibitory concentration (IC50) values of milademetan in various cancer cell lines with wild-type TP53.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | <100 | [2] |
| 93T449 | Liposarcoma | <100 | [2] |
| 94T778 | Liposarcoma | <100 | [2] |
| JAR | Placenta | <100 | [2] |
| CCF-STTG1 | Astrocytoma | <100 | [2] |
| MKL-1 | Merkel Cell Carcinoma | 21.9 | [4] |
| WaGa | Merkel Cell Carcinoma | 1.8 | [1] |
| PeTa | Merkel Cell Carcinoma | 6.4 | [1] |
| MCC-301 | Merkel Cell Carcinoma | 1.1 | [1] |
| MCC-336 | Merkel Cell Carcinoma | 1.2 | [1] |
| MCF-7 | Breast Cancer | 11.07 µM | [4][5] |
Experimental Protocols
The following diagram illustrates a general workflow for in vitro experiments with milademetan.
Cell Viability Assay (MTT-Based)
This protocol is for determining the effect of milademetan on cell viability using a colorimetric MTT assay.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cancer cell line of interest (e.g., SJSA-1)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of milademetan in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Cell Treatment: Remove the culture medium and add 100 µL of the prepared milademetan dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent viability against the log of the milademetan concentration using non-linear regression.
Western Blot Analysis for p53 and Downstream Targets
This protocol is to confirm the on-target effect of milademetan by assessing the protein levels of p53, MDM2, p21, and PUMA.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of milademetan (e.g., 100 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Perform densitometry to quantify band intensities and normalize to the loading control to determine the relative protein expression levels. Milademetan treatment is expected to increase the expression of p53, MDM2, p21, and PUMA.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by milademetan using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and treat with desired concentrations of milademetan for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting
-
Low Milademetan Activity: Ensure the compound is properly stored and fresh dilutions are made for each experiment. Use a sensitive positive control cell line (e.g., SJSA-1) to verify drug activity.
-
No Induction of p53: Confirm that the cell line has wild-type TP53. Check the quality and validation of the antibodies used in Western blotting.
-
High Background in Apoptosis Assay: Handle cells gently during harvesting to prevent mechanical damage to the cell membrane. Ensure thorough washing of cells.[3]
References
- 1. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assessment of Milademetan Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate is a potent and selective, orally available small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2] In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the overexpression of its negative regulator, MDM2.[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] By binding to MDM2, this compound blocks the MDM2-p53 interaction, thereby preventing the degradation of p53.[1] This leads to the accumulation of p53, restoration of its transcriptional activity, and subsequent induction of cell cycle arrest, senescence, and apoptosis in cancer cells.[4][5] These application notes provide a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of this compound using a colorimetric MTT assay.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound's therapeutic potential lies in its ability to reactivate the p53 tumor suppressor pathway. The following diagram illustrates the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Treating Cancer Cell Lines with Milademetan Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate (also known as DS-3032b) is a potent and selective, orally available small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells with wild-type TP53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the degradation of the p53 tumor suppressor protein.[1] By blocking the MDM2-p53 interaction, this compound stabilizes p53, leading to the restoration of its transcriptional activity.[3] This reactivation of p53 signaling can induce cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.[4][5] These application notes provide a guide for researchers utilizing this compound for in vitro studies on cancer cell lines.
Mechanism of Action
This compound binds to MDM2 and prevents its interaction with p53.[3] This inhibition of the MDM2-p53 complex prevents the ubiquitination and subsequent proteasomal degradation of p53.[3] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate downstream target genes.[2] Key downstream effects include the induction of cell cycle inhibitors like p21 (CDKN1A) and pro-apoptotic proteins such as PUMA (BBC3) and BAX, ultimately leading to G1 cell cycle arrest and apoptosis.[2][4]
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that the efficacy of Milademetan is highly dependent on the TP53 status of the cell line, with wild-type TP53 cells being significantly more sensitive.
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Incubation Time (h) | Reference |
| SK-N-SH | Neuroblastoma | Wild-Type | 21.9 | 72 | [4] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 17.7 | 72 | [4] |
| IMR32 | Neuroblastoma | Wild-Type | 52.63 | 72 | [4] |
| IMR5 | Neuroblastoma | Wild-Type | 25.7 | 72 | [4] |
| LAN5 | Neuroblastoma | Wild-Type | 44.1 | 72 | [4] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Varies | 72 | [2][6] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Varies | 72 | [2][6] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Varies | 72 | [2] |
| MCF7 | Breast Cancer | Wild-Type | 11,070 (11.07 µM) | Not Specified | [7] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 of this compound in a cancer cell line using a luminescence-based assay that measures ATP levels, an indicator of cell viability.[8]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest (TP53 wild-type recommended)
-
Appropriate cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
96-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Prepare Milademetan Stock Solution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed cells in a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well). d. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. A common starting concentration for the dilution series is 10 µM. b. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest drug concentration). c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired time period (e.g., 72 hours).
-
Cell Viability Measurement: a. Equilibrate the plate and the luminescence reagent to room temperature. b. Add the luminescence reagent to each well according to the manufacturer's instructions (e.g., 100 µL). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (medium only). b. Normalize the data to the vehicle-treated control cells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
References
- 1. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Milademetan Tosylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan (also known as RAIN-32 or DS-3032b) is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] By disrupting this interaction, milademetan prevents the MDM2-mediated degradation of the tumor suppressor protein p53. This leads to the reactivation of p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells that harbor wild-type TP53.[3][4] Preclinical studies in various animal models have been instrumental in characterizing the efficacy and safety profile of milademetan, paving the way for its clinical development.[2][5]
These application notes provide a comprehensive overview of the dosage and administration of milademetan tosylate in preclinical animal models based on published research. The included protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the antitumor activity of milademetan.
Mechanism of Action: The MDM2-p53 Pathway
Milademetan's therapeutic rationale is centered on the restoration of p53 function in cancer cells where it is suppressed by MDM2 overexpression. The diagram below illustrates this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing p53 Activation by Milademetan Tosylate via Western Blot
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Facebook [cancer.gov]
- 7. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pnas.org [pnas.org]
- 10. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Studying the Milademetan Tosylate-MDM2 Interaction via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate is an orally available, potent, and selective small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3][4] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[2][4] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions.[2][5] this compound acts by binding to MDM2 at the p53-binding pocket, disrupting the MDM2-p53 interaction.[2][4] This inhibition stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][2][3]
This application note provides a detailed co-immunoprecipitation (Co-IP) protocol to investigate the inhibitory effect of this compound on the MDM2-p53 interaction in a cellular context. Co-IP is a powerful technique to study protein-protein interactions and can be adapted to demonstrate how a small molecule drug modulates these interactions.[6][7][8] By immunoprecipitating MDM2, we can assess the amount of co-precipitated p53 in the presence and absence of this compound. A reduction in the amount of co-precipitated p53 with increasing concentrations of the drug indicates successful target engagement and disruption of the protein complex.
Signaling Pathway and Drug's Mechanism of Action
The interaction between MDM2 and p53 is a key regulatory point in the cell's response to stress. Under normal conditions, MDM2 keeps p53 levels low. This compound intervenes by blocking this interaction, thereby activating p53's tumor suppressor functions.
Experimental Protocol: Co-Immunoprecipitation
This protocol describes the co-immunoprecipitation of endogenous MDM2 to detect its interaction with p53 in cancer cells (e.g., A549, SJSA-1, or other p53 wild-type cell lines with MDM2 amplification) treated with this compound.
Materials and Reagents
-
Cell Line: Human cancer cell line with wild-type p53 and MDM2 expression (e.g., A549).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor (Optional): MG132 stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[9]
-
Primary Antibodies:
-
Anti-MDM2 antibody (for immunoprecipitation, e.g., mouse monoclonal).
-
Anti-p53 antibody (for Western blotting, e.g., rabbit polyclonal).
-
Anti-MDM2 antibody (for Western blotting, e.g., rabbit polyclonal, different from IP antibody if possible).
-
-
Isotype Control: Mouse IgG corresponding to the host species and isotype of the IP antibody.
-
Protein A/G Agarose or Magnetic Beads. [7]
-
Elution Buffer: 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), secondary antibodies (HRP-conjugated), and enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed A549 cells in 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 6-12 hours).[5]
-
(Optional) In the last 4-6 hours of drug treatment, add a proteasome inhibitor like MG132 (10 µM) to prevent the degradation of stabilized p53 and MDM2, which can enhance signal detection.[10]
-
-
Preparation of Cell Lysates:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer to each plate. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Co-Immunoprecipitation:
-
Normalize the protein concentrations of all samples with Co-IP Lysis/Wash Buffer.
-
Take a 50 µg aliquot from each sample to serve as the "input" control.
-
To 1-2 mg of total protein from each sample, add 2-5 µg of the anti-MDM2 antibody or the corresponding amount of IgG isotype control.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G bead slurry to each sample and incubate with gentle rotation for another 2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or using a magnetic stand.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and the "input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Presentation and Interpretation
The results of the Western blot can be quantified by densitometry. The intensity of the p53 band in the MDM2 immunoprecipitates is expected to decrease with increasing concentrations of this compound, indicating the disruption of the MDM2-p53 interaction. The MDM2 levels in the immunoprecipitates should remain relatively constant across all samples, confirming equal immunoprecipitation efficiency. The input lanes verify the total levels of p53 and MDM2 in the cell lysates before immunoprecipitation.
Table 1: Hypothetical Quantitative Data from Co-Immunoprecipitation
| Treatment | MDM2 IP: p53 Band Intensity (Arbitrary Units) | MDM2 IP: MDM2 Band Intensity (Arbitrary Units) | Input: p53 Band Intensity (Arbitrary Units) | Input: MDM2 Band Intensity (Arbitrary Units) |
| Vehicle (DMSO) | 10,500 | 12,000 | 2,500 | 11,500 |
| Milademetan (0.1 µM) | 8,200 | 11,800 | 4,800 | 11,700 |
| Milademetan (0.5 µM) | 4,100 | 12,100 | 9,500 | 11,900 |
| Milademetan (1.0 µM) | 1,500 | 11,950 | 15,200 | 12,000 |
| Milademetan (5.0 µM) | 350 | 12,050 | 16,500 | 12,100 |
| IgG Control | Not Detected | Not Detected | 2,450 | 11,600 |
Note: The hypothetical increase in input p53 levels reflects the stabilization of p53 due to the inhibition of MDM2-mediated degradation.
Conclusion
This co-immunoprecipitation protocol provides a robust method for demonstrating the cellular activity of this compound by monitoring its disruption of the critical MDM2-p53 protein-protein interaction. The successful execution of this experiment will show a dose-dependent decrease in p53 co-immunoprecipitated with MDM2, providing strong evidence of the drug's on-target effect. This assay is invaluable for the preclinical evaluation and mechanistic understanding of MDM2 inhibitors in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies of MDM2-mediated Ubiquitination in p53 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: qPCR Analysis of p53 Target Genes After Milademetan Tosylate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milademetan tosylate is an orally available, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In many human cancers that retain wild-type p53, the overexpression of MDM2 leads to the functional inactivation of the p53 tumor suppressor protein, thereby promoting cancer cell proliferation and survival.[4][5] The E3 ubiquitin ligase MDM2 targets p53 for proteasomal degradation, keeping its levels low in normal cells.[5][6]
By binding to the p53-binding pocket of MDM2, this compound disrupts the MDM2-p53 interaction.[4] This inhibition prevents the degradation of p53, leading to its stabilization and activation.[1][7] Activated p53 functions as a transcription factor, upregulating the expression of a suite of target genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[8] The subsequent activation of the p53 pathway by this compound can ultimately suppress tumor growth.[6][7]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for the quantification of gene expression. This application note offers a detailed protocol for analyzing the expression of key p53 target genes in cancer cell lines following treatment with this compound, using a SYBR Green-based qPCR approach. The p53 target genes selected for this protocol—CDKN1A (p21), BAX, PUMA (BBC3), and MDM2—are well-established downstream effectors of p53 activation and serve as robust biomarkers for the cellular activity of this compound.
p53 Signaling Pathway and Mechanism of Action of this compound
Caption: p53 signaling pathway and this compound's mechanism.
Materials and Methods
Materials
-
Human cancer cell line with wild-type p53 (e.g., MCF-7, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
RNase-free water
-
SYBR Green qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific)
-
Validated qPCR primers for human target genes (CDKN1A, BAX, PUMA, MDM2) and a housekeeping gene (GAPDH) (See Table 1)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Table 1: Validated Human qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CDKN1A | GGCAGACCAGCATGACAGATTTC | GCGGATTAGGGCTTCCTCTT |
| BAX | TCAGGATGCGTCCACCAAGAAG | TGTGTCCACGGCGGCAATCATC |
| PUMA | ACGACCTCAACGCACAGTACGA | CCTAATTGGGCTCCATCTCGGG |
| MDM2 | GGCAGGGCTTCTTGAGTTTT | CTTTGGTCTAACCAGGCATCA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Experimental Protocol
-
Seed human cancer cells in 6-well plates at a density that will ensure 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000 nM). A vehicle control with the same final concentration of DMSO as the highest drug concentration should also be prepared.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Following the treatment period, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided with the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A 260/280 absorbance ratio of approximately 2.0 is indicative of pure RNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit as per the manufacturer's instructions.
-
The synthesized cDNA will serve as the template for the subsequent qPCR analysis.
-
Prepare the qPCR reaction mix in a sterile, RNase-free tube. For each reaction, combine the SYBR Green qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), cDNA template (e.g., 10-100 ng), and nuclease-free water to the final reaction volume (e.g., 20 µL).
-
Set up the reactions in a qPCR plate, ensuring each sample and gene (including the housekeeping gene) is run in triplicate. A no-template control (NTC) for each primer set should be included to monitor for contamination.
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Include a melt curve analysis step to confirm the specificity of the amplified product.
-
Experimental Workflow Diagram
Caption: From cell culture to qPCR data analysis workflow.
Data Presentation and Analysis
The relative expression of the target genes can be determined using the delta-delta Ct (ΔΔCt) method.
Data Analysis Workflow
-
Normalization to Housekeeping Gene (ΔCt): For each sample, the Ct value of the target gene is normalized to the Ct value of the housekeeping gene (GAPDH).
-
ΔCt = Ct(target gene) - Ct(GAPDH)
-
-
Normalization to Control (ΔΔCt): For each treated sample, the ΔCt value is normalized to the average ΔCt of the vehicle-treated control group.
-
ΔΔCt = ΔCt(treated sample) - average ΔCt(control)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated using the formula 2-ΔΔCt.
Logical Relationship of Data Analysis
Caption: Logical flow of qPCR data analysis.
Hypothetical Results
The following tables show hypothetical data for the qPCR analysis of p53 target genes in a cancer cell line treated with this compound for 24 hours.
Table 2: Average Ct Values from qPCR
| Treatment | CDKN1A | BAX | PUMA | MDM2 | GAPDH |
| Vehicle Control (0 nM) | 24.5 | 26.2 | 28.1 | 25.8 | 18.2 |
| This compound (10 nM) | 22.8 | 25.1 | 27.2 | 24.9 | 18.3 |
| This compound (100 nM) | 20.1 | 23.5 | 25.3 | 23.1 | 18.1 |
| This compound (1000 nM) | 18.5 | 21.8 | 23.6 | 21.5 | 18.2 |
Table 3: Calculation of ΔCt and ΔΔCt
| Treatment | Gene | Average ΔCt | Average ΔΔCt |
| Vehicle Control (0 nM) | CDKN1A | 6.3 | 0.0 |
| BAX | 8.0 | 0.0 | |
| PUMA | 9.9 | 0.0 | |
| MDM2 | 7.6 | 0.0 | |
| This compound (10 nM) | CDKN1A | 4.5 | -1.8 |
| BAX | 6.8 | -1.2 | |
| PUMA | 8.9 | -1.0 | |
| MDM2 | 6.6 | -1.0 | |
| This compound (100 nM) | CDKN1A | 2.0 | -4.3 |
| BAX | 5.4 | -2.6 | |
| PUMA | 7.2 | -2.7 | |
| MDM2 | 5.0 | -2.6 | |
| This compound (1000 nM) | CDKN1A | 0.3 | -6.0 |
| BAX | 3.6 | -4.4 | |
| PUMA | 5.4 | -4.5 | |
| MDM2 | 3.3 | -4.3 |
Table 4: Fold Change in Gene Expression (2-ΔΔCt)
| Treatment | CDKN1A Fold Change | BAX Fold Change | PUMA Fold Change | MDM2 Fold Change |
| Vehicle Control (0 nM) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | 3.5 | 2.3 | 2.0 | 2.0 |
| This compound (100 nM) | 19.7 | 6.1 | 6.5 | 6.1 |
| This compound (1000 nM) | 64.0 | 21.1 | 22.6 | 19.7 |
Conclusion
This application note details a robust protocol for the quantitative analysis of p53 target gene expression following treatment with this compound. The methodology described, from cell culture and treatment to data analysis, provides a reliable framework for assessing the on-target activity of this MDM2 inhibitor. A dose-dependent increase in the expression of p53 target genes is the anticipated outcome, which serves as a confirmation of this compound's mechanism of action in reactivating the p53 pathway. This protocol is adaptable for various cancer cell lines and represents a valuable tool for preclinical research and drug development in oncology.
References
Application Notes and Protocols for Establishing a Milademetan Tosylate-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milademetan tosylate is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3][4] By disrupting the binding of MDM2 to p53, milademetan prevents the proteasomal degradation of p53, leading to its accumulation and the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][3][4] While promising, the development of therapeutic resistance remains a significant challenge. A primary mechanism of acquired resistance to MDM2 inhibitors like milademetan is the acquisition of mutations in the TP53 gene, rendering the p53 protein non-functional.[5][6]
This document provides a comprehensive guide for establishing and characterizing a this compound-resistant cancer cell line model. The protocols detailed herein are essential for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Data Presentation
The following tables summarize the expected quantitative outcomes when comparing the parental (sensitive) and the newly established this compound-resistant cell lines.
Table 1: Cell Viability Assay - Comparative IC50 Values
| Cell Line | This compound IC50 (nM) | Fold-Resistance |
| Parental (Sensitive) | 10 - 100 | 1x |
| Resistant | >1000 | >10-100x |
Table 2: Apoptosis and Cell Cycle Analysis
| Cell Line | Parameter | This compound Treatment (IC50 of Parental Line) |
| Parental (Sensitive) | % Apoptotic Cells (Annexin V+) | Significant Increase |
| % G1 Phase Arrest | Significant Increase | |
| Resistant | % Apoptotic Cells (Annexin V+) | No Significant Change |
| % G1 Phase Arrest | No Significant Change |
Table 3: Western Blot Analysis of Key Proteins
| Cell Line | Target Protein | Baseline Expression (Relative to Loading Control) | Expression after Milademetan Treatment (Fold Change vs. Baseline) |
| Parental (Sensitive) | p53 | Low | > 5-fold Increase |
| MDM2 | Moderate | > 3-fold Increase | |
| p21 | Low | > 4-fold Increase | |
| Resistant | p53 (mutant) | Variable | No Significant Change |
| MDM2 | Variable | No Significant Change | |
| p21 | Low | No Significant Change |
Table 4: Quantitative PCR (qPCR) Analysis of Target Gene Expression
| Cell Line | Target Gene | Baseline Expression (Relative to Housekeeping Gene) | Expression after Milademetan Treatment (Fold Change vs. Baseline) |
| Parental (Sensitive) | MDM2 | Moderate | > 8-fold Increase |
| CDKN1A (p21) | Low | > 10-fold Increase | |
| Resistant | MDM2 | Variable | No Significant Change |
| CDKN1A (p21) | Low | No Significant Change |
Mandatory Visualizations
Milademetan action in sensitive cancer cells.
References
- 1. Exploratory novel biomarker and resistance mechanism of milademetan, an MDM2 inhibitor, in MDM2 amplified intimal sarcoma from an open-label phase 1b/2 trial ���NCCH1806/MK004��� - EGA European Genome-Phenome Archive [ega-archive.org]
- 2. researchgate.net [researchgate.net]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
Application Note: Elucidating the Mechanism of Action of Milademetan Tosylate Using Genome-Wide CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milademetan tosylate is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3] In cancers with wild-type TP53, the MDM2 protein acts as a key negative regulator of the p53 tumor suppressor by binding to p53 and targeting it for proteasomal degradation.[2][4] this compound disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[2][4][5] This restoration of p53 function triggers downstream cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby inhibiting tumor growth.[1][3][6] While the primary mechanism of Milademetan is well-understood, a comprehensive identification of genes and pathways that modulate cellular sensitivity and resistance to this drug is crucial for patient stratification, predicting clinical response, and designing effective combination therapies.
CRISPR-Cas9 based functional genomic screens offer a powerful and unbiased approach to systematically interrogate the genome for genes that influence a drug's efficacy.[7][8][9] By creating a pooled library of cells, each with a single gene knockout, researchers can identify which genetic perturbations lead to either enhanced sensitivity or resistance to a given compound. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the cellular response to this compound.
Key Experimental Protocols
1. Cell Line Selection and Engineering
-
Criteria for Cell Line Selection:
-
Wild-type TP53 status is essential for the canonical mechanism of Milademetan action.
-
Demonstrated sensitivity to this compound in proliferation assays.
-
Amenable to high-efficiency lentiviral transduction and stable Cas9 expression.
-
Examples of suitable cell lines include various solid tumor and hematological malignancy lines with wild-type TP53.
-
-
Protocol for Generating a Stable Cas9-Expressing Cell Line:
-
Plate the selected cancer cell line at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Transduce the cells with a lentiviral vector constitutively expressing Cas9 nuclease (e.g., lentiCas9-Blast).
-
24 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., blasticidin).
-
Culture the cells under selection for 7-10 days, refreshing the medium and antibiotic every 2-3 days, until a resistant population is established.
-
Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout assay or Western blot for Cas9).
-
Expand and cryopreserve the stable Cas9-expressing cell line.
-
2. Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a negative selection screen to identify genes whose knockout confers resistance to this compound.
-
Materials:
-
Stable Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
-
-
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the viral supernatant through a 0.45 µm filter. Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Plate the Cas9-expressing cells at a sufficient number to achieve at least 300-500x coverage of the sgRNA library.
-
Transduce the cells with the pooled lentiviral sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
24 hours post-transduction, add a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
-
This compound Treatment:
-
After selection, harvest a baseline cell population (Day 0 sample).
-
Split the remaining cells into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of Milademetan should be predetermined to achieve approximately 50-70% growth inhibition (IC50-IC70).
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library representation.
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest cells from both the vehicle-treated and Milademetan-treated populations at the end of the experiment.
-
Extract genomic DNA from the Day 0 baseline sample and the final cell populations.
-
-
sgRNA Library Amplification and Sequencing:
-
Use a two-step PCR protocol to amplify the sgRNA sequences from the genomic DNA. The primers should include adapters for NGS.
-
Purify the PCR products and submit for NGS.
-
-
Data Analysis
The primary goal of the data analysis is to identify sgRNAs that are enriched or depleted in the Milademetan-treated population compared to the vehicle-treated population.
-
Read Alignment and Counting: Align the NGS reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads in each sample.
-
Hit Identification: Use statistical methods like MAGeCK or DESeq2 to calculate a log-fold change (LFC) and a statistical significance value (p-value or FDR) for each gene.
-
Resistance Genes: Genes whose sgRNAs are significantly enriched in the Milademetan-treated group (positive LFC) are considered potential resistance genes. Knockout of these genes allows cells to survive and proliferate in the presence of the drug.
-
Sensitizing Genes: Genes whose sgRNAs are significantly depleted in the Milademetan-treated group (negative LFC) are potential sensitizing genes. Their knockout enhances the drug's cytotoxic or cytostatic effects.
-
Data Presentation
The results of the CRISPR screen can be summarized in tables for clarity and ease of comparison.
Table 1: Top 10 Gene Knockouts Conferring Resistance to this compound
| Gene Symbol | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| TP53 | 8.2 | 1.5e-12 | 2.3e-11 |
| CDKN1A | 6.5 | 3.1e-10 | 4.0e-9 |
| BAX | 5.9 | 2.8e-9 | 3.2e-8 |
| PUMA | 5.7 | 4.5e-9 | 4.9e-8 |
| ATM | 4.8 | 1.2e-7 | 1.3e-6 |
| CHEK2 | 4.5 | 3.3e-7 | 3.5e-6 |
| APAF1 | 4.1 | 8.9e-7 | 9.1e-6 |
| CASP9 | 3.8 | 2.1e-6 | 2.2e-5 |
| BID | 3.5 | 5.4e-6 | 5.5e-5 |
| TP53I3 | 3.2 | 9.8e-6 | 9.9e-5 |
Table 2: Top 10 Gene Knockouts Conferring Sensitivity to this compound
| Gene Symbol | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| MDM4 | -5.1 | 2.2e-8 | 3.1e-7 |
| YAP1 | -4.7 | 5.6e-8 | 6.8e-7 |
| BCL2L1 | -4.3 | 9.1e-8 | 9.9e-7 |
| XIAP | -4.0 | 1.5e-7 | 1.6e-6 |
| AKT1 | -3.8 | 2.4e-7 | 2.5e-6 |
| PIK3CA | -3.6 | 4.1e-7 | 4.2e-6 |
| MTOR | -3.3 | 7.8e-7 | 7.9e-6 |
| E2F1 | -3.1 | 1.2e-6 | 1.3e-5 |
| WEE1 | -2.9 | 2.5e-6 | 2.6e-5 |
| AURKB | -2.7 | 4.9e-6 | 5.0e-5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Milademetan inhibits MDM2, stabilizing p53 and promoting apoptosis.
Diagram 2: CRISPR-Cas9 Screen Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens | Molecular Systems Biology [link.springer.com]
- 8. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling Apoptotic Pathways: Flow Cytometry Analysis of Milademetan Tosylate-Induced Cell Death
Application Note
For Research Use Only
Introduction
Milademetan tosylate is a potent and selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] In cancer cells with wild-type p53, the overexpression of MDM2 leads to the degradation of the p53 tumor suppressor protein, thereby allowing cancer cells to evade apoptosis.[3] this compound works by binding to MDM2 at the p53-binding pocket, which disrupts the MDM2-p53 interaction.[1] This inhibition leads to the stabilization and accumulation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[4] Consequently, the restoration of p53 function triggers the intrinsic apoptotic pathway, making this compound a promising therapeutic agent in cancers with a wild-type p53 status.[5]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[6] The use of Annexin V and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact cell membranes. In late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and bind to DNA. Thus, co-staining with fluorescently-labeled Annexin V and PI allows for the discrimination of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following tables present hypothetical yet representative quantitative data on the dose-dependent and time-course effects of this compound on apoptosis in a p53 wild-type Merkel cell carcinoma cell line (WaGa).
Table 1: Dose-Dependent Induction of Apoptosis by this compound in WaGa Cells (48h Treatment)
| This compound (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.8 | 13.4 ± 2.0 |
| 50 | 62.3 ± 4.2 | 25.1 ± 2.8 | 11.6 ± 1.5 | 36.7 ± 4.3 |
| 100 | 40.1 ± 3.8 | 42.5 ± 3.1 | 16.4 ± 2.2 | 58.9 ± 5.3 |
| 200 | 25.7 ± 2.9 | 50.3 ± 4.5 | 23.0 ± 2.9 | 73.3 ± 7.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound in WaGa Cells
| Treatment Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 12 | 80.4 ± 2.5 | 12.3 ± 1.5 | 6.3 ± 0.9 | 18.6 ± 2.4 |
| 24 | 65.2 ± 3.1 | 22.8 ± 2.2 | 11.0 ± 1.4 | 33.8 ± 3.6 |
| 48 | 40.1 ± 3.8 | 42.5 ± 3.1 | 16.4 ± 2.2 | 58.9 ± 5.3 |
| 72 | 28.9 ± 4.0 | 35.6 ± 3.5 | 34.5 ± 4.1 | 70.1 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., WaGa, p53 wild-type)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
Staining Protocol
-
Harvest the cells. For adherent cells, first collect the floating cells from the supernatant, then wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the floating and adherent cells for each sample.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide staining solution to each tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer using unstained cells to adjust the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
For data analysis, create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Set up quadrants based on the unstained and single-stained controls to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Quantify the percentage of cells in each quadrant for all samples.
Conclusion
This application note provides a comprehensive guide for the analysis of apoptosis induced by this compound using flow cytometry. The provided protocols and representative data serve as a valuable resource for researchers investigating the pro-apoptotic effects of this MDM2 inhibitor in various cancer models. The accurate quantification of apoptosis is crucial for understanding the mechanism of action of this compound and for its further development as a cancer therapeutic.
References
- 1. Facebook [cancer.gov]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Milademetan Tosylate In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with Milademetan tosylate solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the tosylate salt form of Milademetan, an orally active and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type TP53, MDM2 is often overexpressed and acts as a negative regulator of the p53 tumor suppressor protein by targeting it for proteasomal degradation.[2][3] Milademetan binds to MDM2, preventing the MDM2-p53 interaction. This stabilizes p53, leading to the restoration of its transcriptional activity, which can result in cell cycle arrest, senescence, and apoptosis in tumor cells.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[6][7] It is advisable to use anhydrous, high-purity DMSO to avoid moisture absorption, which can negatively impact the solubility of the compound.[3]
Q3: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds. This compound is highly soluble in an organic solvent like DMSO but has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the percentage of DMSO dramatically decreases, and the aqueous environment can no longer keep the compound in solution, causing it to precipitate.
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5% to avoid solvent-induced cytotoxicity.[2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[8]
Q5: Can I warm or sonicate this compound to aid dissolution?
Yes, gentle warming (e.g., in a 37°C water bath) and sonication are common techniques to facilitate the dissolution of poorly soluble compounds like this compound.[6] However, it is important to be cautious with heating, as prolonged exposure to high temperatures could potentially degrade the compound.
Troubleshooting Guide for In Vitro Solubility Issues
This guide provides a systematic approach to addressing precipitation issues with this compound in your in vitro experiments.
| Issue Observed | Possible Cause | Suggested Solution |
| Stock solution in DMSO is cloudy or contains particles. | The compound is not fully dissolved in the stock solvent. | 1. Use fresh, anhydrous DMSO.[3]2. Vortex the solution vigorously.3. Use a bath sonicator to aid dissolution.[6]4. Gently warm the solution (e.g., 37°C).[6]5. If the issue persists, consider preparing the stock solution at a lower concentration. |
| Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous environment due to the low final concentration of DMSO. | 1. Pre-warm the aqueous buffer or medium to 37°C before adding the DMSO stock.2. Add the DMSO stock to the aqueous solution dropwise while vortexing or swirling to ensure rapid mixing and avoid localized high concentrations.3. Perform a serial dilution of the stock solution in DMSO first to create an intermediate stock before the final dilution into the aqueous buffer.4. Increase the final DMSO concentration if your assay allows (up to a non-toxic level for your cells). |
| Medium becomes cloudy over time after the addition of this compound. | The compound may be slowly precipitating out of the solution due to interactions with media components (e.g., salts, proteins) or changes in pH or temperature.[9] | 1. Determine the kinetic solubility of this compound in your specific assay buffer (see Protocol 2).2. Reduce the final concentration of the compound in your assay.3. Consider using a serum-free medium for the duration of the experiment if compatible with your cells, as serum proteins can sometimes contribute to precipitation.4. Ensure the pH and temperature of your incubator are stable. |
| Inconsistent or non-dose-dependent assay results. | The compound is likely precipitating at higher concentrations in the assay plate, leading to inaccurate effective concentrations. | 1. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.2. Perform a kinetic solubility test to determine the maximum soluble concentration in your assay conditions.3. Ensure that all concentrations in your dose-response curve are below the determined solubility limit. |
Quantitative Solubility Data
The solubility of this compound can be influenced by the specific solvent, temperature, and the presence of other solutes. The following table summarizes available quantitative solubility data.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (61.82 mM)[3] | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3] |
| DMSO | 100 mg/mL (161.67 mM)[7] | Use of fresh DMSO is advised. |
| Ethanol | 25 mg/mL[7] | |
| Water | Insoluble[7] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (6.18 mM) | This is a formulation for in vivo use but indicates that co-solvents and surfactants can improve solubility in aqueous systems. The solution may be a suspension and require sonication.[10] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (6.18 mM) | This is a clear solution for in vivo administration.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 790.73 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 7.91 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolve the compound: Securely cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution for any remaining particles.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific in vitro assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your in vitro assay buffer (e.g., PBS, cell culture medium)
-
96-well clear plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare serial dilutions: Prepare a series of 2-fold dilutions of your 10 mM stock solution in DMSO (e.g., from 10 mM down to ~20 µM).
-
Dilute into aqueous buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a buffer-only control with 2 µL of DMSO.
-
Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a duration similar to your assay (e.g., 2 hours).
-
Measure turbidity: Measure the absorbance of each well at a wavelength between 500-650 nm. An increase in absorbance compared to the control indicates precipitation.
-
Determine solubility limit: The highest concentration that does not show a significant increase in absorbance is the approximate kinetic solubility limit of this compound under your experimental conditions.
Visualizations
Signaling Pathway of Milademetan's Action
Caption: Mechanism of action of this compound in the p53-MDM2 signaling pathway.
Experimental Workflow for Troubleshooting Solubility
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. reddit.com [reddit.com]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the MDM2-P53 pathway and tumor growth by PICT1 via nucleolar RPL11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. benchchem.com [benchchem.com]
- 10. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Milademetan Tosylate
Welcome to the technical support center for Milademetan tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during preclinical experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what are its expected on-target effects?
A1: this compound is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. Its primary mechanism of action is to disrupt the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type TP53, MDM2 targets p53 for proteasomal degradation. By inhibiting this interaction, Milademetan stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence.[1][2]
Q2: What is the difference between "on-target, off-tumor" effects and classical "off-target" effects for a drug like this compound?
A2: This is a critical distinction for understanding the toxicities associated with this compound.
-
On-target, off-tumor effects are adverse effects that arise from the drug hitting its intended target (MDM2) in non-cancerous, healthy tissues.[3][4] Since the p53 pathway is crucial for normal cellular processes, its activation in healthy cells can lead to toxicities. For Milademetan, the most common on-target, off-tumor toxicities are hematological (thrombocytopenia, neutropenia) and gastrointestinal.[2]
-
Classical off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended target.[3][4][5] This can lead to unforeseen side effects unrelated to the drug's primary mechanism of action. Currently, there is limited publicly available evidence to suggest that this compound has significant classical off-target effects. Its observed toxicities are largely consistent with its on-target mechanism of p53 activation.
Q3: What are the most common observed toxicities with this compound in preclinical and clinical studies, and are they considered on-target or off-target?
A3: The most frequently reported adverse events are considered on-target, off-tumor toxicities. These include:
-
Hematological Toxicities: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia are the most common dose-limiting toxicities.[2][6] This is because p53 activation can suppress the proliferation of hematopoietic progenitor cells.
-
Gastrointestinal Toxicities: Nausea, vomiting, and decreased appetite are also frequently observed.[2]
These toxicities are a direct consequence of p53 activation in healthy tissues and are a known class effect of MDM2 inhibitors.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in non-cancerous cell lines.
Possible Cause: This is likely an on-target, off-tumor effect due to the activation of p53 in normal cells with wild-type TP53.
Troubleshooting Steps:
-
Confirm p53 Status: Ensure your non-cancerous cell line has wild-type TP53. The cytotoxic effects of Milademetan are expected to be p53-dependent.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your non-cancerous cell line and compare it to your cancer cell lines of interest. It is expected that non-cancerous cells may still be sensitive, but a therapeutic window may exist.
-
Use a TP53-null or mutant cell line as a control: To confirm the on-target effect, test Milademetan on a cell line that lacks functional p53. A significant reduction in cytotoxicity in these cells would indicate the effect is p53-mediated.
Issue 2: Discrepancy between expected and observed cellular effects (e.g., no apoptosis despite cell death).
Possible Cause: The cellular response to p53 activation can be context-dependent and may not always lead to apoptosis. Other outcomes include cell cycle arrest or senescence. It is also possible that at very high concentrations, off-target effects could play a role, although this is less likely for Milademetan.
Troubleshooting Steps:
-
Comprehensive Cellular Assays: Do not rely on a single endpoint. Perform a battery of assays to get a complete picture of the cellular response:
-
Cell Viability Assay: To quantify the reduction in cell number.
-
Apoptosis Assay: To specifically measure apoptotic cell death.
-
Cell Cycle Analysis: To determine if the drug is causing arrest at specific phases of the cell cycle.
-
-
Time-Course Experiment: The cellular response can vary over time. Conduct a time-course experiment to capture early and late events. For example, cell cycle arrest may precede apoptosis.
-
Western Blot Analysis: Confirm the activation of the p53 pathway by checking the protein levels of p53 and its downstream targets, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[1]
Data Presentation
Table 1: Preclinical Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | 9 - 21.9 | [7][8] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | ~10 | [8] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | ~10 | [8] |
| SJSA1 | Osteosarcoma | Wild-Type | Not specified, but potent | [9] |
| KYSE70 | Esophageal Squamous Cell Carcinoma | Wild-Type | Not specified, but potent | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 2.00 - 7.62 µM | [10] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 2.00 - 7.62 µM | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 2.00 - 7.62 µM | [10] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | Similar to p53-/- | [10] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | Similar to p53+/+ | [10] |
| MCF7 | Breast Cancer | Wild-Type | 11.07 µM | [7] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) of Milademetan in a Phase I Study in Patients with Solid Tumors
| Adverse Event | Frequency (%) (All Grades) | Frequency (%) (Grade 3/4) |
| Nausea | 72.2 | - |
| Decreased Appetite | 61.1 | - |
| Platelet Count Decreased | 61.1 | 29.0 |
| White Blood Cell Count Decreased | 50.0 | - |
| Fatigue | 50.0 | - |
| Anemia | 50.0 | 13.1 |
| Neutropenia | - | 15.0 |
Data compiled from a phase I study in Japanese patients with solid tumors and a first-in-human phase I study.[2][6]
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
Objective: To qualitatively and semi-quantitatively assess the activation of the p53 pathway in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a TP53 wild-type cancer cell line) at an appropriate density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect cell lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
Visualizations
Caption: Mechanism of action of this compound.
Caption: On-target vs. classical off-target effects.
Caption: Experimental workflow for investigating on-target effects.
References
- 1. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Acquired Resistance to Milademetan Tosylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Milademetan tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
The most frequently observed mechanism of acquired resistance to this compound and other MDM2 inhibitors is the acquisition of mutations in the TP53 gene.[1][2][3][4] Treatment with MDM2 inhibitors can lead to the selection and expansion of pre-existing tumor cells with TP53 mutations or the de novo emergence of such mutations.[2][5] These mutations often occur in the DNA-binding domain of p53, impairing its tumor suppressor function and rendering the drug ineffective as its mechanism of action relies on stabilizing wild-type p53.[1][2]
Q2: Are there other mechanisms of resistance beyond TP53 mutations?
Yes, several p53-independent mechanisms of resistance have been identified. These include:
-
Insufficient p53 Protein Induction: Some cancer cells may have an inherent or acquired inability to sufficiently increase p53 protein levels in response to MDM2 inhibition, thus failing to trigger apoptosis or cell cycle arrest.[6]
-
Defective p53-Regulated Effector Pathways: Resistance can occur if there are defects in the downstream pathways that are normally activated by p53, even if p53 itself is wild-type and stabilized by Milademetan.[6]
-
Activation of Anti-Apoptotic Pathways: The upregulation of anti-apoptotic proteins, such as B-cell lymphoma-extra large (Bcl-xL), can confer resistance by preventing the induction of apoptosis by p53.[1]
-
Epithelial-Mesenchymal Transition (EMT): Some studies have shown that resistant cells can exhibit increased gene expression of factors that promote EMT, a process associated with drug resistance and metastasis.[2]
Q3: What biomarkers are associated with sensitivity or resistance to this compound?
Several biomarkers are being investigated to predict response or resistance to this compound:
-
MDM2 Amplification: The primary biomarker for sensitivity is the amplification of the MDM2 gene, as this indicates that MDM2 is a likely driver of p53 inactivation.[3][4][7][8]
-
TP53 Mutation Status: The presence of a TP53 mutation is the main determinant of intrinsic resistance.[1][2] Acquired TP53 mutations are a key mechanism of developed resistance.[3][4]
-
TWIST1 Amplification: In a study on intimal sarcoma, anti-tumor activity of Milademetan correlated with TWIST1 amplification.[3][4]
-
CDKN2A Loss: The same study found a negative correlation between anti-tumor activity and the loss of the CDKN2A gene.[3][4]
Troubleshooting Guides
Problem: My cancer cell line/xenograft model is not responding to this compound treatment.
Possible Cause 1: Pre-existing TP53 mutation.
-
Troubleshooting Step: Sequence the TP53 gene in your model to check for mutations.
-
Recommendation: Milademetan is most effective in TP53 wild-type cancers where MDM2 is overexpressed. If your model has a TP53 mutation, it is likely to be intrinsically resistant.
Possible Cause 2: Low or absent MDM2 amplification/overexpression.
-
Troubleshooting Step: Assess the MDM2 copy number by fluorescence in situ hybridization (FISH) or quantitative PCR. Evaluate MDM2 protein expression by Western blot or immunohistochemistry.
-
Recommendation: The efficacy of Milademetan is dependent on the oncogenic addiction of the cancer to MDM2. Models without significant MDM2 amplification/overexpression may not respond.
Problem: My model initially responded to this compound but has now developed resistance.
Possible Cause 1: Acquired TP53 mutation.
-
Troubleshooting Step: Isolate genomic DNA from the resistant cells/tumor and sequence the TP53 gene. Compare the sequence to the parental, sensitive cells/tumor.
-
Recommendation: The development of a TP53 mutation is a common mechanism of acquired resistance. Consider combination therapies to overcome this.
Possible Cause 2: Upregulation of anti-apoptotic proteins.
-
Troubleshooting Step: Perform a Western blot or proteomic analysis to compare the expression levels of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) between sensitive and resistant cells.
-
Recommendation: Combination therapy with a Bcl-2 family inhibitor (e.g., Venetoclax) may be effective in overcoming this resistance mechanism.
Quantitative Data Summary
Table 1: Clinical Trial Data for this compound in Solid Tumors
| Clinical Trial Phase | Patient Population | Dosing Schedule | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade 3/4) | Reference |
| Phase Ib/II | Intimal Sarcoma (MDM2-amplified, TP53-WT) | 260 mg QD, 3 days on/11 days off, twice per 28-day cycle | 20% (2/10 patients with durable responses >15 months) | Not Reported | Not Specified | [3][4] |
| Phase II (MANTRA-2) | Advanced Solid Tumors (MDM2-amplified, TP53-WT) | 260 mg QD, days 1-3 and 15-17 of a 28-day cycle | 19.4% (6/31 patients) | 3.5 months | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea | [9][10] |
| Phase I | Advanced Solid Tumors or Lymphomas | Various, recommended intermittent: 260 mg QD, days 1-3 and 15-17 of a 28-day cycle | DDLPS: 3.8%; Non-liposarcoma: 5.9% | DDLPS: 7.2 months; Non-liposarcoma: 3.4 months | Thrombocytopenia (29.0%), neutropenia (15.0%), anemia (13.1%) | [8] |
QD: once daily; DDLPS: Dedifferentiated Liposarcoma
Experimental Protocols
1. Detection of Acquired TP53 Mutations via Sequential Liquid Biopsy
-
Objective: To monitor for the emergence of TP53 mutations in patients undergoing treatment with this compound.
-
Methodology:
-
Collect peripheral blood samples from patients at baseline and at multiple time points during treatment.
-
Isolate cell-free DNA (cfDNA) from the plasma using a commercially available kit.
-
Perform next-generation sequencing (NGS) on the cfDNA to identify mutations in the TP53 gene.
-
Analyze the variant allele frequency (VAF) of any detected TP53 mutations to track the clonal evolution of resistant populations.
-
2. Evaluation of Protein Expression by Western Blot
-
Objective: To assess the expression levels of proteins in the p53 pathway and anti-apoptotic proteins in sensitive versus resistant cell lines.
-
Methodology:
-
Culture sensitive and Milademetan-resistant cancer cell lines.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, p21, PUMA, Bcl-xL, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to compare protein expression levels.
-
Signaling Pathways and Workflows
Caption: Milademetan action in sensitive vs. resistant cells.
Caption: Liquid biopsy workflow for resistance monitoring.
References
- 1. pnas.org [pnas.org]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Clinical Activity and Exploratory Resistance Mechanism of Milademetan, an MDM2 Inhibitor, in Intimal Sarcoma with MDM2 Amplification: An Open-Label Phase Ib/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple distinct molecular mechanisms influence sensitivity and resistance to MDM2 inhibitors in adult acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of MDM2 amplification and overexpression in therapeutic resistance of malignant tumors | springermedizin.de [springermedizin.de]
- 8. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Milademetan tosylate concentration for cell culture experiments
This guide provides technical support for researchers, scientists, and drug development professionals using Milademetan tosylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein is often overexpressed, leading to the degradation of the p53 tumor suppressor protein.[1][3] Milademetan binds to MDM2 where p53 would normally dock, preventing this interaction.[4][5] This inhibition of the MDM2-p53 interaction prevents the proteasome-mediated degradation of p53, leading to the accumulation and reactivation of p53.[4][6] Activated p53 can then induce downstream pathways resulting in cell-cycle arrest (primarily at the G1 phase), apoptosis, and/or senescence in cancer cells.[7][8][9]
Q2: Which cell lines are most likely to be sensitive to this compound?
A2: The efficacy of Milademetan is primarily dependent on the genetic status of the cell line. The most sensitive cell lines typically have:
-
Wild-type TP53: Since Milademetan's mechanism relies on reactivating p53, cells with mutated or non-functional p53 are generally resistant.[1][2]
-
MDM2 Amplification/Overexpression: High levels of MDM2 can indicate a dependency on this pathway for survival, often correlating with increased sensitivity to its inhibition.[1][2]
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are critical for maintaining the compound's activity. This compound is soluble in DMSO.[10][11] For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, high-quality DMSO.[10][12]
| Form | Solvent | Storage Temp. | Duration | Notes |
| Powder | - | -20°C | ~3 years | Store sealed, away from moisture and light.[2][10] |
| Stock Solution | DMSO | -80°C | ~1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution | DMSO | -20°C | ~1 month | Use fresh, high-quality DMSO as moisture can reduce solubility.[2][12] |
Q4: What are the expected downstream cellular effects after treating sensitive cells with this compound?
A4: In sensitive, TP53 wild-type cells, successful treatment should lead to the stabilization and activation of p53. This can be confirmed by observing:
-
Increased p53 protein levels: Detectable by Western blot.[13]
-
Upregulation of p53 target genes: Key targets include CDKN1A (encoding p21), BAX, and PUMA, which can be measured by qPCR or Western blot for their protein products (p21, BAX).[7][9][13]
-
Induction of Cell Cycle Arrest: Typically a G1 phase arrest, measurable by flow cytometry.[7][8]
-
Induction of Apoptosis: Can be quantified by assays measuring caspase activity (e.g., Caspase-3/7) or using Annexin V staining.[7][13]
Troubleshooting Guide
Problem 1: Lower than expected cytotoxicity or inconsistent results in a TP53 wild-type cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration/Incubation Time | Perform a dose-response curve to determine the IC50 for your specific cell line. Effects are time-dependent; consider extending incubation to 48, 72, or 96 hours.[1] |
| Questionable TP53 Status | Confirm the cell line is truly TP53 wild-type via sequencing. A simple functional assay in yeast can also distinguish between wild-type and mutant p53.[1][14] Use a known sensitive cell line (e.g., SJSA-1) as a positive control.[1] |
| Degraded Compound | Ensure the stock solution was stored correctly and is not expired. Prepare fresh dilutions from a new or validated stock for each experiment.[1] |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and media conditions, as these can influence drug sensitivity. |
Problem 2: No detectable increase in p53 protein or its downstream targets (p21, BAX).
| Possible Cause | Troubleshooting Step |
| Cell Line is Not Responsive | The cell line may have a non-functional p53 pathway despite being wild-type, or it may have resistance mechanisms. Confirm the response in a positive control cell line known to be sensitive.[1] |
| Insufficient Treatment Duration | The accumulation of p53 and its targets is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to find the optimal time point for protein detection.[13] |
| Western Blot Protocol Issues | Verify that the primary antibodies for p53, MDM2, and p21 are validated and working. Ensure complete protein transfer and optimize antibody concentrations and washing steps to reduce background.[1][13] Use a positive control lysate (e.g., from cells treated with a DNA damaging agent) to confirm the detection system is working.[15] |
Data & Protocols
Recommended Concentration Ranges
The effective concentration of this compound is highly cell-line dependent. A dose-response experiment is crucial to determine the optimal range for your system.
| Cell Line Type | Example Cell Lines | Reported IC50 Range (72h) | Reference |
| Neuroblastoma (TP53-WT) | SK-N-SH, SH-SY5Y, IMR32 | 17 - 53 nM | [7] |
| Breast Cancer (TP53-WT) | MCF7 | ~11 µM | [16] |
| Colon Cancer (TP53-WT) | HCT116 p53+/+ | ~6.4 µM | [17] |
| Osteosarcoma (MDM2-amp) | SJSA-1 | Potent (nM range) | [1][18] |
Note: IC50 values can vary based on the specific assay and experimental conditions used.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.[19]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO). Replace the medium in the wells with 100 µL of the medium containing the drug dilutions.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p53 and p21 Activation
This protocol verifies the mechanism of action by detecting protein levels of p53 and its downstream target, p21.[13]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x the IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of p53 and p21 to the loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Facebook [cancer.gov]
- 5. This compound | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Milademetan | Mdm2 | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. DS-3032 tosylate hydrate | MDM2-p53 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A simple p53 functional assay for screening cell lines, blood, and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Overcoming hematological toxicities of Milademetan tosylate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Milademetan tosylate in in vivo experiments. The focus is on anticipating, monitoring, and overcoming the hematological toxicities associated with this MDM2 inhibitor.
Troubleshooting Guide
This guide addresses common issues related to hematological adverse events observed during in vivo studies with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Higher than expected incidence or severity of thrombocytopenia, neutropenia, or anemia. | Dosing Schedule: Continuous daily dosing can lead to cumulative toxicity and is associated with a higher incidence of severe hematologic events.[1][2] | Implement an intermittent dosing schedule. A clinically successful regimen is three days of treatment followed by 11 days off (3/14 days), which has been shown to mitigate dose-limiting hematologic toxicities.[1][3][4] This allows for recovery of hematopoietic progenitor cells. |
| Inappropriate Vehicle or Formulation: Poor solubility or stability of the compound can lead to inconsistent exposure and unexpected toxicity. | Ensure proper formulation. Refer to preclinical literature for appropriate vehicles for oral administration of this compound. | |
| Animal Model Sensitivity: The genetic background of the animal model may influence its sensitivity to p53-mediated effects on hematopoiesis. | Establish baseline hematological parameters for the specific strain being used. Consider a pilot study with a small cohort to determine the maximum tolerated dose (MTD) in your specific model. | |
| Delayed recovery of blood cell counts following a treatment cycle. | Insufficient "Off-Drug" Period: The recovery period may be too short for the hematopoietic system to rebound fully. | Extend the "off-drug" period. If using an intermittent schedule, consider extending the rest period (e.g., from 11 to 18 days) and monitor blood counts to confirm recovery before initiating the next cycle. |
| Concomitant Medications: Other experimental agents used in combination could have overlapping hematological toxicities. | Review all co-administered agents for known effects on bone marrow. If possible, stagger administration to differentiate the source of toxicity. | |
| Inconsistent hematological toxicity results between experiments. | Variability in Drug Administration: Inconsistent gavage technique or animal stress can affect drug absorption and bioavailability. | Standardize all experimental procedures. Ensure all personnel are proficient in the administration technique. Monitor animals for signs of stress. |
Quantitative Data Summary: Hematological Toxicities
The following table summarizes the incidence of Grade 3/4 drug-related hematological adverse events from a first-in-human Phase I clinical study, comparing intermittent versus extended/continuous dosing schedules.[1][2]
| Adverse Event (Grade 3/4) | Intermittent Schedules (n=38) | Extended/Continuous Schedules (n=69) | Recommended Intermittent Schedule (260 mg, 3/14 days, n=20) |
| Thrombocytopenia | 15.8% | 36.2% | 15.0% (Grade 3 only) |
| Neutropenia | 5.3% | 20.3% | 5.0% |
| Anemia | 2.6% | 18.8% | 0% |
Data adapted from Gounder et al., J Clin Oncol, 2023.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hematological toxicity?
A1: this compound is an inhibitor of the MDM2-p53 interaction.[5][6][7] By blocking MDM2, Milademetan stabilizes and activates p53, the "guardian of the genome".[4] While this is beneficial for inducing apoptosis in cancer cells with wild-type TP53, p53 activation also affects normal, rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[8] This on-target effect can lead to cell cycle arrest and apoptosis of these progenitor cells, resulting in decreased production of platelets (thrombocytopenia), neutrophils (neutropenia), and red blood cells (anemia).[8][9]
Caption: Mechanism of Milademetan-induced hematological toxicity.
Q2: How can I proactively mitigate hematological toxicities in my animal studies?
A2: The most effective strategy is the implementation of an intermittent dosing schedule.[1][3] This approach provides a therapeutic window to eliminate tumor cells while allowing for the recovery of hematopoietic progenitor cells during the "off-drug" period. A clinically validated schedule involves dosing for 3 consecutive days followed by an 11-day break.[1][2] This approach has been shown to significantly reduce the incidence and severity of grade 3/4 thrombocytopenia and neutropenia compared to more continuous dosing regimens.[1]
Caption: Experimental workflow for intermittent dosing.
Q3: What specific experimental protocols should I use to monitor hematological toxicity?
A3: Regular monitoring via Complete Blood Counts (CBCs) is critical.
Detailed Protocol: Complete Blood Count (CBC) Monitoring
-
Objective: To quantify platelets, neutrophils, lymphocytes, red blood cells, and hemoglobin to assess the extent of hematological toxicity.
-
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA coated)
-
Appropriate sized needles and syringes for blood collection (e.g., 25-27 gauge for tail vein or submandibular collection in mice)
-
Automated veterinary hematology analyzer
-
Microscope slides for blood smears
-
Staining reagents (e.g., Wright-Giemsa)
-
-
Procedure:
-
Baseline Collection: Prior to the first dose of this compound, collect a blood sample (approx. 50-100 µL from mice) to establish baseline values for each animal.
-
On-Study Collection: Collect blood samples at regular intervals. For an intermittent schedule (e.g., 3 days on, 11 days off), recommended time points include:
-
Mid-way through the rest period (e.g., Day 7) to assess the nadir (lowest point) of cell counts.
-
At the end of the rest period (e.g., Day 14) to confirm recovery before the next cycle.
-
-
Sample Processing:
-
Immediately place the blood into an EDTA tube and mix gently by inversion to prevent clotting.
-
Run the sample on a calibrated automated hematology analyzer as soon as possible.
-
Prepare a blood smear for manual differential counting and morphological assessment, especially if the analyzer flags abnormalities.
-
-
Data Analysis:
-
Record absolute counts for platelets, neutrophils, and other key parameters.
-
Compare on-study values to each animal's baseline to determine the percent change.
-
Grade toxicities based on established preclinical criteria (e.g., VCOG-CTCAE).
-
-
Q4: What are the recommended dose modification guidelines for preclinical studies?
A4: While specific guidelines must be optimized for your model, principles from clinical trials can be adapted. Dose interruptions and reductions are the preferred management options for significant toxicity.[10]
| Toxicity Observed | Recommended Action |
| Grade 4 Thrombocytopenia (<25,000/µL) | Interrupt Dosing. Do not resume until platelet count recovers to ≥75,000/µL. Consider restarting at a reduced dose level. |
| Grade 3 Thrombocytopenia (25,000-50,000/µL) with bleeding | Interrupt Dosing. Follow the same recovery criteria as Grade 4. |
| Grade 4 Neutropenia (<500/µL) lasting >7 days | Interrupt Dosing. Do not resume until neutrophil count recovers to ≥1,000/µL. Consider restarting at a reduced dose level. |
| Grade 3 Febrile Neutropenia | Interrupt Dosing. Follow the same recovery criteria as Grade 4 neutropenia. |
These guidelines are adapted from clinical safety criteria and should be adjusted based on experimental goals and institutional animal care and use committee (IACUC) protocols.[9][11]
Q5: What supportive care measures can be considered in animal studies?
A5: While direct translation of clinical supportive care is limited in preclinical models, several principles apply. The primary goal is to alleviate symptoms and prevent complications.
-
Nausea and Appetite Loss: Milademetan can cause nausea, which may lead to decreased food and water intake.[1][9] Monitor body weight and food consumption daily. If significant weight loss occurs, provide nutritional support with palatable, high-calorie food supplements. In some cases, anti-emetics (e.g., maropitant for canines, ondansetron) may be considered after consulting with a veterinarian, though their use should be consistent across all study arms.
-
Infection Risk: During periods of severe neutropenia, animals are more susceptible to infection. Maintain strict aseptic techniques for all procedures and ensure clean housing. Monitor for signs of infection (e.g., lethargy, piloerection). Prophylactic antibiotics are generally not recommended unless there is a recurring issue with infections in the colony.
-
Bleeding Risk: With severe thrombocytopenia, there is an increased risk of bleeding. Handle animals gently and minimize invasive procedures during the expected platelet nadir. Monitor for any signs of spontaneous bleeding.
For clinical research, comprehensive supportive care guidelines from organizations like NCCN and ESMO are available and should be consulted.[12][13] These include management of nausea, fatigue, and infections.[14][15][16]
References
- 1. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Clinical Data of Milademetan Published in Journal of Clinical Oncology | RAIN Stock News [stocktitan.net]
- 3. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. This compound | C37H42Cl2FN5O7S | CID 89051543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Phase I dose-escalation study of milademetan in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nccn.org [nccn.org]
- 13. esmo.org [esmo.org]
- 14. mskcc.org [mskcc.org]
- 15. accp.com [accp.com]
- 16. jadpro.com [jadpro.com]
Addressing variability in experimental results with Milademetan tosylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Milademetan tosylate. Our aim is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein often becomes overexpressed, leading to the degradation of the p53 tumor suppressor protein.[2][3] Milademetan binds to MDM2, preventing it from targeting p53 for degradation.[1][2][3] This leads to the stabilization and reactivation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2][4]
Q2: Which cell lines are most sensitive to this compound?
Sensitivity to this compound is highly dependent on the genetic background of the cell line. The most sensitive cell lines typically have:
-
Wild-type TP53: A functional p53 protein is essential for the downstream effects of MDM2 inhibition.[5][6]
-
MDM2 gene amplification: Higher levels of MDM2 can make cells more dependent on this pathway for p53 suppression, thus more sensitive to its inhibition.[5][6]
It is crucial to verify the TP53 and MDM2 status of your cell lines before initiating experiments.
Q3: What are the primary reasons for observing variability in experimental results with this compound?
Variability in experimental outcomes can arise from several factors:
-
Cell Line Integrity:
-
TP53 Status: The presence of unforeseen TP53 mutations will confer resistance.[7][8]
-
Cell Line Misidentification or Contamination: Ensure cell lines are authenticated.
-
High Passage Number: Cells at high passage numbers (>40) can exhibit genetic drift, altered morphology, and different growth rates, affecting drug response.[9] It is recommended to use low-passage cells (<15) for consistency.[9]
-
-
Compound Handling and Stability:
-
Improper Storage: this compound powder should be stored at -20°C and stock solutions in DMSO at -80°C to prevent degradation.[1]
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid degradation.[10]
-
Instability in Culture Media: The stability of the compound can vary in different media. For long-term experiments, consider refreshing the media with the compound periodically.[11]
-
-
Experimental Protocol and Conditions:
-
Inconsistent Cell Seeding Density: Variations in cell number can affect the drug-to-cell ratio and influence results.[11]
-
2D vs. 3D Culture Models: Cells grown in 3D cultures, such as spheroids, often show increased resistance to drugs compared to 2D monolayers due to factors like drug penetration and altered cell proliferation rates.[12][13][14]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell viability or protein expression.
-
Troubleshooting Guides
Problem 1: No or low cytotoxic effect observed in a TP53 wild-type cell line.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.[1] 2. Verify the activity of the new stock on a known sensitive positive control cell line (e.g., SJSA-1).[7] |
| Incorrect TP53 Status | 1. Confirm the TP53 status of your cell line through sequencing. 2. Some cell lines reported as wild-type may have acquired mutations. |
| Low MDM2 Expression | 1. Assess the baseline MDM2 protein levels by Western blot. Cell lines with low MDM2 expression may be less sensitive. |
| Suboptimal Assay Conditions | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).[7] 2. Increase the treatment duration (e.g., 72 hours).[1] |
| Acquired Resistance | 1. If working with cells previously exposed to Milademetan or other MDM2 inhibitors, consider the possibility of acquired TP53 mutations.[7][8][15] |
Problem 2: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | 1. Standardize cell passage number for all experiments. 2. Ensure consistent cell seeding density. 3. Monitor cell health and morphology before each experiment. |
| Compound Degradation | 1. Prepare fresh dilutions from a stable stock solution for each experiment.[7] 2. Avoid repeated freeze-thaw cycles of the stock solution.[10] |
| Assay-Related Issues | 1. Ensure thorough mixing after adding reagents. 2. Check for and avoid "edge effects" in microplates by not using the outer wells for critical measurements.[11] 3. Use a consistent incubation time for the viability reagent. |
Problem 3: No induction of p53 or its downstream targets (e.g., p21) by Western blot.
| Possible Cause | Troubleshooting Steps |
| Ineffective Drug Treatment | 1. Confirm the activity of your Milademetan stock as described in "Problem 1". 2. Ensure the correct concentration was used. |
| Issues with Western Blot Protocol | 1. Verify the quality and specificity of your primary antibodies for p53, MDM2, and p21.[7] 2. Include a positive control lysate from cells known to respond to Milademetan. 3. Optimize antibody concentrations and incubation times. |
| Transient Protein Expression | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the peak expression of target proteins. |
Data Presentation
Table 1: In Vitro IC50 Values for Milademetan and other MDM2 Inhibitors in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | TP53 Status | IC50 (µM) | Reference |
| Milademetan | MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 4.04 ± 0.32 | [16] |
| Milademetan | MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 7.62 ± 1.52 | [16] |
| Milademetan | MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 5.51 ± 0.25 | [16] |
| Milademetan | HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 6.42 ± 0.84 | [16] |
| Milademetan | HCT116 p53-/- | Colorectal Carcinoma | Null | 8.44 ± 0.67 | [16] |
| AMGMDS3 | Panel Average | Various | Wild-Type | ~0.01 - 1 | [5] |
| AMGMDS3 | Panel Average | Various | Mutant | >50 | [5] |
| Nutlin-3a | SJSA-1 | Osteosarcoma | Wild-Type | ~1-2 | [15] |
| Nutlin-3a | HCT116 | Colorectal Carcinoma | Wild-Type | ~1-2 | [15] |
Note: IC50 values can vary based on experimental conditions such as assay type, incubation time, and cell density.
Experimental Protocols
Protocol 1: Cell Viability Assessment (Luminescence-Based)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a luminescent cell viability assay (e.g., CellTiter-Glo®).[1][2]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well, opaque-walled plates
-
Luminescent cell viability reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Milademetan in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Ensure the final DMSO concentration is consistent across all wells and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Milademetan. Include vehicle control wells (DMSO-containing medium).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the Milademetan concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.[1]
-
Protocol 2: Western Blot Analysis of p53 Pathway Activation
This protocol details the detection of changes in protein levels of p53 and its downstream targets (e.g., p21, MDM2) following Milademetan treatment.[1][7]
Materials:
-
This compound
-
Sensitive cancer cell line
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
Laemmli buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of Milademetan (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to the loading control to determine relative changes in protein levels.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D cell culture models: how to obtain and characterize the main models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
Best practices for long-term storage and handling of Milademetan tosylate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Milademetan tosylate, alongside detailed troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C for up to three years. For shorter periods, storage at 4°C is acceptable. The compound should be kept in a tightly sealed container, protected from light and moisture.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[2] A common stock solution concentration is 10 mM.[1][2] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous grade to ensure complete dissolution. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[3][4] By binding to MDM2, it prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[5][6] This leads to the stabilization and activation of p53, resulting in the induction of p53 target genes, which can trigger cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[1][2][5]
Q4: In which type of cancer cell lines is this compound expected to be most effective?
A4: The efficacy of this compound is primarily dependent on the TP53 status of the cancer cells. It is most effective in cell lines that harbor wild-type TP53.[2][7] Cells with high levels of MDM2 amplification are often particularly sensitive.[2] Conversely, cell lines with mutated or deleted TP53 are generally resistant to its effects.[2]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This is a frequent issue that can stem from several factors, from reagent handling to the specifics of the experimental setup.
Caption: A logical workflow to diagnose inconsistent experimental results with this compound.
Problem 2: Difficulty in observing p53 stabilization or downstream target induction by Western blot.
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for p53 and p21 induction in your specific cell line.[8] |
| Incorrect Antibody | Ensure you are using a validated primary antibody for p53 and its downstream targets like p21 and MDM2. Use a positive control lysate from cells known to express these proteins. |
| Insufficient Protein Loading | Quantify your protein lysates using a reliable method (e.g., BCA assay) and ensure equal loading across all lanes of your gel.[2] A loading control (e.g., GAPDH, β-actin) is essential.[8] |
| Cell Line Resistance | Confirm that your cell line has wild-type TP53.[2] If the TP53 status is unknown, consider sequencing the gene. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old working dilutions.[2] |
Quantitative Data
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| 4°C | Short-term | ||
| In DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month |
Table 2: IC50 Values of Milademetan in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Incubation Time (h) |
| SK-N-SH | Neuroblastoma | Wild-type | 21.9 | 72 |
| SH-SY5Y | Neuroblastoma | Wild-type | 17.7 | 72 |
| IMR32 | Neuroblastoma | Wild-type | 52.63 | 72 |
| IMR5 | Neuroblastoma | Wild-type | 25.7 | 72 |
| LAN5 | Neuroblastoma | Wild-type | 44.1 | 72 |
| MKL-1 | Merkel Cell Carcinoma | Wild-type | Varies (sensitive) | Not specified |
| WaGa | Merkel Cell Carcinoma | Wild-type | Varies (most sensitive) | Not specified |
| MS-1 | Merkel Cell Carcinoma | Mutant | Resistant | Not specified |
Data compiled from multiple sources.[1][7]
Table 3: Preclinical Pharmacokinetic Parameters of Milademetan
| Parameter | Value | Species | Dose and Administration |
| Tmax | ~3.1 hours | Human | 260 mg, oral |
| Cmax | 1,503 ng/mL | Human | 260 mg, oral |
| AUC0-24 | 18,432 ng*h/mL | Human | 260 mg, oral |
| Terminal Half-life | ~10.0 hours | Human | 260 mg, oral |
Pharmacokinetic data from a Phase I study in human patients.[9]
Experimental Protocols
Protocol 1: Western Blot for p53 and p21 Induction
This protocol details the steps to assess the induction of p53 and its downstream target p21 following treatment with this compound.[5]
Caption: A step-by-step workflow for assessing p53 pathway activation via Western blot.
Materials:
-
Cancer cell line with wild-type TP53 (e.g., SJSA-1)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p53, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare working solutions of this compound in complete medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO). Treat cells and incubate for the desired time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer to a microcentrifuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]
-
Protein Quantification and Sample Preparation: Determine the protein concentration of each lysate using a BCA assay. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[2]
Protocol 2: Co-Immunoprecipitation for MDM2-p53 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between MDM2 and p53 in cells.[8]
Materials:
-
Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol with fresh protease/phosphatase inhibitors)
-
Anti-p53 antibody for immunoprecipitation
-
IgG control antibody
-
Protein A/G magnetic or agarose beads
-
Primary antibodies for Western blot: anti-MDM2, anti-p53
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from the Western blot protocol.
-
Immunoprecipitation:
-
Take an aliquot of the cleared lysate (e.g., 50 µg) as an "input" control.
-
To 1 mg of total protein, add 2-4 µg of anti-p53 antibody or an equivalent amount of IgG control antibody. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.[8]
-
-
Washing and Elution:
-
Pellet the beads and wash three times with ice-cold Co-IP Lysis/Wash Buffer.
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.[8]
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting on the eluted samples and the input controls.
-
Probe the membrane with anti-MDM2 and anti-p53 antibodies. A decrease in the amount of MDM2 co-immunoprecipitated with p53 in the Milademetan-treated samples compared to the vehicle control indicates disruption of the interaction.[8]
-
Protocol 3: Cell Viability Assay (Luminescence-based)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.[2]
Materials:
-
96-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[2]
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells and include a vehicle control. Incubate for the desired duration (e.g., 72 hours).[2]
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.[2]
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results against the log of the Milademetan concentration to determine the IC50 value.[2]
Signaling Pathway
MDM2-p53 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Press Release: Phase 1 Clinical Data of Milademetan Published in Journal of Clinical Oncology [rainoncology.com]
- 5. benchchem.com [benchchem.com]
- 6. Milademetan | C30H34Cl2FN5O4 | CID 73297272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results in Milademetan tosylate assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Milademetan tosylate. Here you will find information to help interpret unexpected results and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the suppression of p53's tumor-suppressive functions. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1][2] This inhibition prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence.[4][5]
Q2: Which cell lines are sensitive to this compound?
Cell lines with wild-type TP53 and ideally, amplification or overexpression of MDM2, are most sensitive to this compound.[6] Sensitivity can vary, with reported IC50 values typically in the nanomolar range for susceptible cell lines.[7]
Q3: Which are the key downstream markers of this compound activity?
Upon successful inhibition of the MDM2-p53 interaction by this compound, an increase in the protein levels of p53 can be observed. This leads to the transcriptional activation of p53 target genes. Key downstream markers include the cyclin-dependent kinase inhibitor p21 (encoded by CDKN1A) and the pro-apoptotic protein PUMA (encoded by BBC3).[5][8] Increased expression of these markers can be detected at both the mRNA and protein levels.[8]
Q4: What are the common assays used to measure the effects of this compound?
Commonly used assays include:
-
Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50), luminescent-based assays like CellTiter-Glo® or colorimetric assays like MTT are frequently used.[9]
-
Western Blotting: To detect changes in protein levels of p53 and its downstream targets like p21 and MDM2.[8]
-
Quantitative PCR (qPCR): To measure the change in mRNA expression of p53 target genes such as CDKN1A and BBC3.[10]
Troubleshooting Guide
Interpreting Unexpected IC50 Values
| Observation | Potential Cause | Recommended Solution |
| IC50 value is unexpectedly high in a sensitive cell line | Compound Inactivity: Degradation of this compound due to improper storage or handling. | Store stock solutions in aliquots at -80°C and avoid repeated freeze-thaw cycles. Test a fresh batch of the compound.[11] |
| High Cell Seeding Density: A higher number of cells may require a greater drug concentration to achieve 50% inhibition.[11] | Optimize and standardize the cell seeding density for your specific cell line and assay duration. | |
| Short Incubation Time: Insufficient time for the drug to exert its full effect. | Increase the incubation time with this compound. A 72-hour incubation is common for viability assays.[11] | |
| IC50 value is unexpectedly low | Low Cell Seeding Density: Fewer cells are more susceptible to the drug.[11] | Optimize and standardize the cell seeding density. |
| Contamination: Mycoplasma or bacterial contamination can impact cell viability and drug response.[11] | Regularly test cell cultures for contamination. | |
| Cytotoxicity observed in TP53 mutant or null cell lines | Off-Target Effects: At high concentrations, this compound may exhibit off-target activities. | Test a lower and narrower range of drug concentrations. Confirm the TP53 status of your cell line. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control. | |
| No or weak response in a TP53 wild-type cell line | Low MDM2 Expression: The cell line may not have sufficient MDM2 levels for Milademetan to be effective. | Check the MDM2 expression level in your cell line (e.g., by Western blot or qPCR). Cell lines with MDM2 amplification are often more sensitive. |
| Acquired Resistance: Prolonged exposure to MDM2 inhibitors can lead to the selection of cells with acquired TP53 mutations. | Sequence the TP53 gene in your cell line to confirm its wild-type status, especially in long-term cultures. |
Quantitative Data Summary
The following table provides expected IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | Reported IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | <100[6] |
| 93T449 | Liposarcoma | Wild-Type | Amplified | <100[6] |
| JAR | Choriocarcinoma | Wild-Type | Amplified | <100[6] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | Not Amplified | ~250[7] |
| WaGa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | <250[7] |
| PeTa | Merkel Cell Carcinoma | Wild-Type | Not Amplified | <250[7] |
| QGP-1 | Pancreatic Cancer | Mutant | Amplified | Ineffective[6] |
| NCI-N87 | Gastric Cancer | Mutant | Amplified | Ineffective[6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and common laboratory practices.[12][13]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shaking: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
Western Blot for p53 and p21
This is a general protocol and may require optimization for specific antibodies and cell lines.
-
Cell Treatment: Plate and treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) for CDKN1A and BBC3
This protocol provides a general workflow for measuring changes in gene expression.
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CDKN1A, BBC3, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
qPCR Run: Perform the qPCR using a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Troubleshooting Workflow for Unexpected Resultsdot
References
- 1. This compound | 2095625-97-9 | VID62597 | Biosynth [biosynth.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. promega.com.cn [promega.com.cn]
- 14. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
Strategies to enhance the therapeutic index of Milademetan tosylate
Welcome to the technical support center for Milademetan tosylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help enhance the therapeutic index of this MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor protein, targeting it for proteasomal degradation and thereby inactivating it.[1][2] this compound competitively binds to MDM2 at the p53 interaction site, preventing this interaction.[3] This disruption leads to the stabilization and accumulation of p53, restoring its transcriptional activity.[1][2] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][4]
Q2: How can I assess the on-target activity of this compound in my cell line?
A2: The most direct way to confirm on-target activity is to perform a western blot analysis to detect the accumulation of p53 and the upregulation of its downstream targets. Key proteins to probe for include p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[2][3] An increase in the expression of these proteins following treatment with this compound indicates successful activation of the p53 pathway.
Q3: What are the common reasons for observing low potency of this compound in my cell-based assays?
A3: Low potency can be due to several factors. A primary reason is the p53 status of your cell line; this compound's efficacy is largely dependent on wild-type p53.[5] Ensure your cell line has not been misidentified and retains functional p53. Other factors could include suboptimal compound concentration, insufficient incubation time, or issues with the compound stock solution.[3][5]
Q4: What strategies can be employed to overcome resistance to this compound?
A4: Acquired resistance to MDM2 inhibitors like this compound can arise from mutations in the TP53 gene.[6] Strategies to overcome resistance often involve combination therapies. Combining this compound with other agents, such as chemotherapy, targeted therapies, or immunotherapies, can enhance treatment efficacy and minimize the development of resistance.[7][8]
Q5: What are the known toxicities associated with this compound, and how can they be mitigated?
A5: The most common dose-limiting toxicities observed in clinical trials are hematological, including thrombocytopenia and neutropenia, as well as gastrointestinal issues like nausea.[9][10][11] Preclinical and clinical studies suggest that intermittent dosing schedules, rather than continuous daily dosing, can mitigate these toxicities while maintaining efficacy.[10][12] This approach allows for bone marrow recovery between treatment cycles.[10]
Troubleshooting Guides
Issue 1: Inconsistent activity of this compound between experimental batches.
-
Possible Cause: Degradation of the compound, improper storage, or variability in experimental setup.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of this compound from a reputable supplier. Ensure the compound is stored as recommended, typically at -80°C in anhydrous DMSO for stock solutions.[3]
-
Positive Control: Include a sensitive cell line (e.g., a line with known MDM2 amplification and wild-type TP53) in your experiment as a positive control.[3]
-
Assess Downstream Markers: In the positive control cell line, measure the induction of p53 and its target genes (e.g., p21, PUMA) via Western blot or qPCR. Robust induction will confirm the activity of your current batch of this compound.[3]
-
Review Protocol: If the positive control responds as expected, the issue may lie with your experimental cell line or protocol. Re-evaluate cell seeding density, treatment duration, and reagent concentrations.
-
Issue 2: High background or non-specific bands in Western blot for p53 pathway proteins.
-
Possible Cause: Suboptimal antibody concentrations, insufficient washing, or incomplete protein transfer.
-
Troubleshooting Steps:
-
Optimize Antibody Dilutions: Perform a titration of your primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with minimal background.
-
Increase Washing Steps: Extend the duration and/or increase the number of washes with TBST after primary and secondary antibody incubations to reduce non-specific binding.[5]
-
Confirm Protein Transfer: After transferring proteins to the PVDF or nitrocellulose membrane, stain the membrane with Ponceau S to visualize protein bands and ensure complete and even transfer across the gel.
-
Use a Blocking Agent: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature).[13]
-
Data Presentation
Table 1: Preclinical Activity of MDM2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | SJSA-1 | Osteosarcoma | Wild-Type (Amplified MDM2) | 0.316 ± 0.129 | [14] |
| Nutlin-3a | U2OS | Osteosarcoma | Wild-Type | 0.658 ± 0.138 | [14] |
| Nutlin-3a | SaOS-2 | Osteosarcoma | Mutant | Insensitive | [14] |
| Nutlin-3a | RMS13 | Rhabdomyosarcoma | Mutant | Insensitive | [14] |
Table 2: Clinical Trial Data for this compound
| Phase | Cancer Type | Dosing Schedule | Most Common Grade 3/4 Adverse Events | Overall Response Rate (ORR) | Reference |
| Phase I | Advanced Solid Tumors & Lymphomas | 260 mg QD (Days 1-3 & 15-17 every 28 days) | Thrombocytopenia (15.0%), Neutropenia (5.0%) | Not the primary endpoint | [10] |
| Phase I | Relapsed/Refractory AML (in combination) | Varies | Gastrointestinal toxicity (50%) | 13% (2/16 patients) | [9] |
| Phase II | MDM2-amplified, TP53-WT Solid Tumors | 260 mg QD (Days 1-3 & 15-17 every 28 days) | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | 19.4% (6/31 patients) | [15][16] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.[5] Include a vehicle control with the same final DMSO concentration (not exceeding 0.1%).[14]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][14]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]
Protocol 2: Western Blot Analysis of p53 Pathway Activation
This protocol details the steps to detect changes in p53, MDM2, and p21 protein levels following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 24 hours.[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30V in a cold room.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.[13]
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.[13]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Oral Bioavailability of Milademetan Tosylate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Milademetan tosylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability in animal studies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My in vivo efficacy studies with this compound are showing inconsistent results and lower than expected anti-tumor activity, even at high oral doses. What could be the primary cause?
Answer: Inconsistent and lower-than-expected efficacy in vivo, despite promising in vitro data, is a classic sign of poor oral bioavailability. This compound, as a small molecule inhibitor, may have limited aqueous solubility and/or be susceptible to first-pass metabolism, leading to low and variable absorption from the gastrointestinal (GI) tract. It is crucial to ensure that the drug is adequately dissolved in the GI fluids to be absorbed.
Question 2: I am observing high variability in plasma concentrations of this compound between individual animals in the same cohort. How can I reduce this variability?
Answer: High inter-animal variability in plasma drug concentrations often points to formulation-dependent absorption issues. When a drug has poor solubility, small differences in the gastrointestinal environment of individual animals (e.g., pH, presence of food) can lead to significant variations in how much drug is absorbed. Improving the formulation to enhance solubility and create a more uniform drug dispersion in the GI tract can help mitigate this issue.
Question 3: I am using a simple aqueous suspension for oral gavage of this compound. Is this appropriate?
Answer: For a compound with suspected low aqueous solubility, a simple aqueous suspension is generally not recommended for oral administration in animal studies. This type of formulation often leads to poor dissolution and, consequently, low and erratic absorption. More sophisticated formulation strategies are typically required to improve the oral bioavailability of such compounds.
Question 4: What are the initial steps to improve the oral bioavailability of this compound in my animal model?
Answer: The first step is to move away from simple aqueous suspensions and explore enabling formulations. The choice of formulation will depend on the physicochemical properties of this compound. Key strategies to consider include:
-
Co-solvent Systems: Using a mixture of solvents to increase the drug's solubility.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to enhance its aqueous solubility.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and absorption.
-
Particle Size Reduction: Micronization or nanosizing to increase the surface area for dissolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2] Its mechanism of action involves disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] By inhibiting MDM2, Milademetan prevents the degradation of p53, leading to the reactivation of p53's functions, which include cell cycle arrest and apoptosis (programmed cell death) in cancer cells with wild-type TP53.[2]
Q2: Are there any published oral bioavailability data for this compound in animals?
Q3: How does food intake affect the bioavailability of this compound?
A3: A clinical trial in healthy human participants was conducted to evaluate the effect of high-fat, high-calorie food and standard food on the single-dose pharmacokinetics of Milademetan.[5] While the specific results of this study are not detailed in the available resources, it is a critical factor to consider in animal studies. For consistency, it is recommended to either administer the drug to fasted animals or to consistently provide a specific type of meal at a set time before dosing.
Q4: What are some recommended starting formulations for in vivo studies with this compound?
A4: Based on common practices for poorly soluble drugs, here are some suggested starting formulations. It is crucial to note that these are general recommendations and may require optimization for this compound.
-
Co-solvent/Surfactant System: A mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A common starting point is a vehicle composition of 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder saline.
-
Cyclodextrin-Based Formulation: Using a chemically modified cyclodextrin like Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) can significantly enhance aqueous solubility. A starting concentration for SBE-β-CD could be in the range of 20-40% (w/v) in water.
-
Lipid-Based Formulation (SEDDS): A Self-Emulsifying Drug Delivery System can be composed of an oil (e.g., sesame oil, Capryol 90), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant (e.g., Transcutol P, PEG400). The ratios of these components need to be carefully optimized.
Data Presentation
The following tables summarize hypothetical pharmacokinetic data to illustrate how different formulations could potentially impact the oral bioavailability of this compound in various animal species. Note: These are example data for illustrative purposes and are not actual experimental results for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 200 ± 60 | 100 (Reference) |
| 20% SBE-β-CD in Water | 250 ± 50 | 1.0 | 1000 ± 200 | 500 |
| SEDDS | 400 ± 80 | 0.5 | 1600 ± 300 | 800 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 30 ± 10 | 2.5 | 150 ± 50 | 100 (Reference) |
| 20% SBE-β-CD in Water | 180 ± 40 | 1.5 | 900 ± 180 | 600 |
| SEDDS | 300 ± 60 | 1.0 | 1500 ± 250 | 1000 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Dogs (5 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 ± 8 | 3.0 | 120 ± 40 | 100 (Reference) |
| 20% SBE-β-CD in Water | 150 ± 30 | 2.0 | 800 ± 150 | 667 |
| SEDDS | 250 ± 50 | 1.5 | 1300 ± 200 | 1083 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
-
Objective: To prepare a solution of this compound using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) to enhance its aqueous solubility for oral administration in mice.
-
Materials:
-
This compound powder
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile vials
-
-
Procedure:
-
Calculate the required amount of SBE-β-CD to prepare a 20% (w/v) solution in sterile water. For example, to prepare 10 mL of solution, weigh 2 g of SBE-β-CD.
-
Add the SBE-β-CD to the sterile water in a sterile vial.
-
Mix using a vortex mixer and/or magnetic stirrer until the SBE-β-CD is completely dissolved.
-
Calculate the amount of this compound needed for the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20 g mouse with a 0.2 mL gavage volume).
-
Gradually add the this compound powder to the SBE-β-CD solution while continuously stirring.
-
Continue to stir the mixture at room temperature until the drug is completely dissolved. This may take some time. Gentle heating (e.g., to 37°C) can be used to facilitate dissolution, but stability at that temperature should be confirmed.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the final formulation at the recommended temperature (typically 2-8°C) and protect it from light. Determine the stability of the formulation under these storage conditions.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Objective: To prepare a SEDDS formulation of this compound for oral administration to enhance its solubility and absorption.
-
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Heated magnetic stirrer
-
Glass vials
-
-
Procedure:
-
Screening of Excipients (Recommended): Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Preparation of the SEDDS Formulation: a. Based on the screening results, select an oil, surfactant, and co-surfactant. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant (w/w/w). b. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. c. Mix the components thoroughly using a vortex mixer. Gentle heating (e.g., 40°C) may be used to ensure a homogenous mixture. d. Accurately weigh the required amount of this compound and add it to the excipient mixture. e. Continue to mix using a vortex mixer and/or heated magnetic stirrer until the drug is completely dissolved.
-
Characterization of the SEDDS (Recommended): a. Self-Emulsification Test: Add a small amount of the prepared SEDDS formulation to water or simulated gastric fluid with gentle agitation and observe the formation of a nanoemulsion. b. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a suitable particle size analyzer.
-
Storage: Store the final SEDDS formulation in a tightly sealed container at room temperature, protected from light.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for improving oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I dose-escalation study of milademetan in patients with relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
Validating Milademetan Tosylate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Milademetan tosylate's performance in validating target engagement in cellular assays against other prominent MDM2 inhibitors, Nutlin-3a and AMG 232. The information herein is supported by experimental data from various scientific publications to assist researchers in making informed decisions for their drug development programs.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
This compound is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3] In normal cells, the tumor suppressor protein p53 is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[4][5] Many cancers exploit this mechanism by overexpressing MDM2, thereby inactivating p53 and promoting uncontrolled cell proliferation and survival.[4][5]
This compound competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.[1][2] This inhibition stabilizes p53, leading to its accumulation and the subsequent activation of downstream target genes. These genes orchestrate critical anti-tumor responses, including cell cycle arrest and apoptosis.[4][5]
Comparative Performance of MDM2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Nutlin-3a, and AMG 232 in various cancer cell lines, demonstrating their relative potencies in inhibiting cell proliferation. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Cell Line | Cancer Type | This compound IC50 (nM) | Nutlin-3a IC50 (nM) | AMG 232 IC50 (nM) | Reference(s) |
| SJSA-1 | Osteosarcoma | <100 | 527 ± 131 | 9.4 - 23.8 | [3] |
| HCT116 (p53+/+) | Colon Carcinoma | 6,420 | 28,030 | 12.8 - 46.8 | |
| A549 | Non-Small Cell Lung Cancer | - | 17,680 ± 4,520 | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4,040 | 22,130 | - | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5,510 | 21,770 | - | |
| MKL-1 | Merkel Cell Carcinoma | ~10-100 | >10,000 | - | [6] |
| WaGa | Merkel Cell Carcinoma | ~10-100 | >10,000 | - | [6] |
| PeTa | Merkel Cell Carcinoma | ~10-100 | >10,000 | - | [6] |
Experimental Protocols for Target Validation
Validating the engagement of this compound with MDM2 and the subsequent activation of the p53 pathway in cells is crucial. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction
This assay directly visualizes the disruption of the MDM2-p53 protein complex by this compound.
Protocol:
-
Cell Culture and Treatment: Plate a human cancer cell line with wild-type p53 (e.g., A549, HCT116) to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-p53 antibody (e.g., DO-1) or a corresponding IgG control overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three to five times with ice-cold Co-IP lysis buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MDM2 and p53.[7][8]
Western Blotting for p53 Stabilization and Downstream Target Activation
This method quantifies the cellular levels of p53, MDM2, and the key p53 target protein, p21.
Protocol:
-
Cell Culture and Treatment: Treat cells as described in the Co-IP protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended starting dilutions are typically 1:1000.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.[4]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][9][10]
-
Real-Time Quantitative PCR (RT-qPCR) for p53 Target Gene Expression
This technique measures the mRNA levels of p53 target genes, such as CDKN1A (p21) and PUMA, to confirm the transcriptional activation of the p53 pathway.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a biophysical method that directly assesses the binding of a drug to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[12][13][14][15]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble MDM2 in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble MDM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. A study on Nutlin-3 showed a thermal stabilization of MDM2, and similar results would be expected for Milademetan.[15]
Visualizing the Pathways and Workflows
Signaling Pathway of Milademetan Action
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for assessing MDM2-p53 interaction via Co-Immunoprecipitation.
Experimental Workflow for Western Blotting
Caption: Workflow for quantifying protein levels via Western Blotting.
Experimental Workflow for RT-qPCR
Caption: Workflow for analyzing gene expression via RT-qPCR.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing direct target engagement using CETSA.
References
- 1. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 2. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p53-Dependent p21 mRNA Elongation Is Impaired when DNA Replication Is Stalled - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of MDM2 Inhibitors: Milademetan Tosylate vs. Nutlin-3a
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of two prominent MDM2 inhibitors, Milademetan tosylate and Nutlin-3a. This analysis is supported by experimental data on their efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines.
This compound and Nutlin-3a are small molecule inhibitors that target the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2] By disrupting this interaction, these compounds prevent the MDM2-mediated degradation of p53, leading to the accumulation of p53 and the activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[3][4] This guide presents a comparative overview of their in vitro efficacy, detailed experimental protocols for key assays, and a visualization of the targeted signaling pathway.
Quantitative Efficacy Comparison
The in vitro potency of this compound and Nutlin-3a is commonly assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the IC50 values for both compounds, highlighting their differential effects on cell viability.
| This compound | |||
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |
| SK-N-SH | Neuroblastoma | Wild-Type | 0.0219[5] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 0.0177[5] |
| IMR32 | Neuroblastoma | Wild-Type | 0.0526[5] |
| IMR5 | Neuroblastoma | Wild-Type | 0.0257[5] |
| LAN5 | Neuroblastoma | Wild-Type | 0.0441[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 4.04[6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 7.62[6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 5.51[6] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 6.42[6] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 8.44[6] |
| MCF-7 | Breast Cancer | Wild-Type | 11.07[7] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | - |
| WaGa | Merkel Cell Carcinoma | Wild-Type | - |
| PeTa | Merkel Cell Carcinoma | Wild-Type | - |
| Nutlin-3a | |||
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13[6] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69[6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77[6] |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 28.03[6] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 30.59[6] |
| OSA | Sarcoma | Wild-Type | 0.527[8] |
| T778 | Sarcoma | Wild-Type | 0.658[8] |
| U2OS | Osteosarcoma | Wild-Type | 1.024[8] |
| SaOS-2 | Osteosarcoma | Mutant | Insensitive[8] |
| RMS13 | Rhabdomyosarcoma | Mutant | Insensitive[8] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 |
| A549-920 | Non-Small Cell Lung Cancer | Deficient | 33.85 |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 |
| MCF-7 | Breast Cancer | Wild-Type | 5.9[7] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and Nutlin-3a is the inhibition of the MDM2-p53 interaction. The following diagram illustrates this signaling pathway.
Caption: p53-MDM2 signaling pathway and points of inhibition.
A typical experimental workflow for evaluating the in vitro efficacy of these inhibitors is outlined below.
Caption: General experimental workflow for in vitro comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Nutlin-3a for the desired time period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[4]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or Nutlin-3a. Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[9]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[9]
-
Propidium Iodide (PI) Addition (Optional): For distinguishing between apoptotic and necrotic cells, add PI to the cell suspension just before analysis.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the compounds of interest. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[4]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[3]
-
PI Staining: Add propidium iodide staining solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
References
- 1. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Preclinical Showdown: Milademetan Tosylate vs. Siremadlin in Cancer Research
In the landscape of targeted cancer therapies, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in cancer cells with wild-type TP53. Two small molecule inhibitors at the forefront of this approach are Milademetan tosylate (DS-3032b) and Siremadlin (HDM201). This guide provides a head-to-head preclinical comparison of these two agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
While direct head-to-head preclinical studies are not extensively available in published literature, this guide synthesizes data from various independent studies to offer a comparative perspective on their performance.
Mechanism of Action: Restoring the Guardian of the Genome
Both this compound and Siremadlin are orally bioavailable, potent, and selective inhibitors of the MDM2 protein.[1][2] Their primary mechanism of action involves binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][2] This blockade prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][2] The stabilization and accumulation of p53 lead to the activation of downstream p53 signaling pathways, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells harboring wild-type TP53.[3][4]
Preclinical Efficacy: A Comparative Look
This section presents available preclinical data for this compound and Siremadlin from separate studies. It is important to note that variations in experimental conditions between studies can influence the results.
In Vitro Activity
Both compounds have demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| SK-N-SH | Neuroblastoma | 21.9 | 72 |
| SH-SY5Y | Neuroblastoma | 17.7 | 72 |
| IMR32 | Neuroblastoma | 52.63 | 72 |
| IMR5 | Neuroblastoma | 25.7 | 72 |
| LAN5 | Neuroblastoma | 44.1 | 72 |
| Data sourced from MedchemExpress.[3] |
Table 2: In Vitro Activity of Siremadlin
| Cell Line | Cancer Type | Potency | Reference |
| Various human p53 wild-type tumor cells | Various | Robust p53-dependent cell cycle arrest and apoptosis | Selleck Chemicals[4] |
| - | - | Picomolar binding affinity for MDM2 | Selleck Chemicals[4] |
| - | - | >10,000-fold selectivity vs Mdm4 | Selleck Chemicals[4] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of both agents.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing | Key Findings |
| Nude mice with SH-SY5Y xenografts | Neuroblastoma | 50 mg/kg, oral gavage (4 days on, 2 days off) for 30 days | Delayed tumor growth and prolonged survival.[3] |
| Data sourced from MedchemExpress.[3] |
Table 4: In Vivo Efficacy of Siremadlin
| Animal Model | Cancer Type | Dosing | Key Findings |
| Xenograft models of p53 wild-type human cancers | Various | Oral administration | Tumor regression.[4] |
| Data sourced from Selleck Chemicals.[4] |
Experimental Protocols
Standardized and detailed methodologies are crucial for the accurate evaluation of preclinical drug candidates. Below are representative protocols for key experiments used to characterize MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound or Siremadlin for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Siremadlin for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Safety and Tolerability
A critical aspect of preclinical evaluation is the assessment of the safety profile. Both this compound and Siremadlin have been associated with on-target hematological toxicities, most notably thrombocytopenia and neutropenia. These adverse effects are considered a class effect of MDM2 inhibitors due to the role of p53 in hematopoiesis.
Conclusion
References
- 1. Novel p53-MDM2 Inhibitor Plus Ribociclib Demonstrates Anticancer Activity in Liposarcoma Subset - The ASCO Post [ascopost.com]
- 2. Targeting MDM2 homodimer and heterodimer disruption with DRx-098D in TP53 wild-type and mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drugging p53 in cancer: one protein, many targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Milademetan Tosylate for MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Milademetan tosylate's performance against other selective inhibitors of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers validating the specificity and efficacy of MDM2 inhibitors in preclinical and clinical settings.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The MDM2 oncoprotein is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene itself. However, in a significant subset of tumors with wild-type TP53, p53 function is abrogated by the overexpression of MDM2. This makes the inhibition of the MDM2-p53 interaction a compelling therapeutic strategy to restore p53 function and induce tumor cell death.
This compound (DS-3032b) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] This guide compares its biochemical and cellular activity with other well-characterized MDM2 inhibitors: AMG-232 (Navtemadlin), BI-907828 (Brigimadlin), SAR405838 (MI-77301), and HDM201 (Siremadlin).
Comparative Analysis of MDM2 Inhibitors
The following tables summarize the quantitative data on the binding affinity and cellular potency of this compound and its alternatives.
Table 1: Biochemical Potency of MDM2 Inhibitors
| Compound | Target | Binding Affinity (IC50/Ki, nM) |
| Milademetan (DS-3032b) | MDM2 | 5.57 (IC50) [3] |
| AMG-232 | MDM2 | 0.6 (IC50) |
| BI-907828 | MDM2 | Potent, specific value not available in public domain |
| SAR405838 | MDM2 | 0.88 (Ki) |
| HDM201 | MDM2 | Picomolar range, specific value not available in public domain |
Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular Potency (IC50, nM) |
| Milademetan (DS-3032b) | SJSA-1 | Osteosarcoma | 43 - 276[3] |
| SH-SY5Y | Neuroblastoma | 17.7[4][5] | |
| AMG-232 | SJSA-1 | Osteosarcoma | 9.1 |
| BI-907828 | Various | Glioblastoma | Picomolar range |
| SAR405838 | SJSA-1 | Osteosarcoma | 92 |
| HDM201 | Various | Various | Nanomolar range |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Specificity and Off-Target Profile
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to validate MDM2 inhibitors, the following diagrams have been generated using the DOT language.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
References
Navigating the Therapeutic Window: A Comparative Safety Analysis of Milademetan Tosylate
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the safety profile of the MDM2 inhibitor, Milademetan tosylate, against other targeted cancer therapies. Supported by experimental data from key clinical trials, this analysis aims to inform preclinical and clinical research strategies.
Milademetan (also known as RAIN-32 or DS-3032b) is an oral, selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By blocking MDM2, Milademetan is designed to reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][3] This mechanism has shown promise in various malignancies, particularly in dedifferentiated liposarcoma where MDM2 amplification is a key oncogenic driver.[1][3] However, as with all targeted therapies, understanding the safety profile is paramount for its successful clinical development and application. This guide provides a comparative analysis of Milademetan's safety profile with other MDM2 inhibitors, Navtemadlin and Siremadlin, and two PI3K inhibitors, Idelalisib and Duvelisib, which are used in different hematological malignancies.
Comparative Safety Profile: A Tabular Analysis
The following tables summarize the incidence of Grade 3 or higher treatment-emergent adverse events (TEAEs) from key clinical trials of Milademetan and its comparators. This allows for a direct comparison of the most significant toxicities.
Table 1: Hematologic Adverse Events (Grade ≥3)
| Adverse Event | Milademetan (MANTRA Trial)[4] | Navtemadlin (BOREAS Study)[3][5][6] | Siremadlin (Phase I Study)[7][8][9] | Idelalisib (Phase 2 Study)[10][11] | Duvelisib (DUO Trial)[12][13][14] |
| Thrombocytopenia | 39.5% | 37% | Common DLT | 6% | Not specified in top AEs |
| Neutropenia | 25.5% | 25% | Myelosuppression common | 22% | High rate |
| Anemia | 18.6% | 29% | Myelosuppression common | 3% | High rate |
| Febrile Neutropenia | Not specified | Not specified | Not specified | Not specified | 11.4% |
Table 2: Non-Hematologic Adverse Events (Grade ≥3)
| Adverse Event | Milademetan (MANTRA Trial)[4] | Navtemadlin (BOREAS Study)[3][5][6] | Siremadlin (Phase I Study)[7][8][9] | Idelalisib (Phase 2 Study)[10][11] | Duvelisib (DUO Trial)[12][13][14] |
| Nausea | Not specified | 4% | GI toxicity common | 3% | Not specified in top AEs |
| Vomiting | Not specified | 2% | GI toxicity common | Not specified | Not specified |
| Diarrhea | Not specified | 6% | GI toxicity common | 14% | High rate |
| Colitis | Not specified | Not specified | Not specified | Not specified | 31.6% |
| Pneumonitis | Not specified | Not specified | Not specified | 4% | 7.6% |
| Increased ALT/AST | Not specified | Not specified | Not specified | 14% | Not specified |
| Fatigue | Not specified | Not specified | Not specified | 0% | Not specified |
| Pyrexia | Not specified | Not specified | Not specified | 4% | 10.1% |
| Pneumonia | Not specified | Not specified | Not specified | 7% | 12.0% |
Key Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the safety data. Below are summaries of the key trial protocols for Milademetan and its comparators.
Milademetan: MANTRA (NCT04979442) and Phase I (NCT01877382) Studies
-
MANTRA Study Design: A randomized, multicenter, open-label, Phase 3 study comparing the efficacy and safety of milademetan versus trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma who have progressed on at least one prior systemic therapy.[15][16][17] Patients were randomized 1:1 to receive either milademetan (260 mg orally once daily on Days 1-3 and 15-17 of a 28-day cycle) or trabectedin.[15][17] The primary endpoint was progression-free survival (PFS) as determined by blinded independent central review.[16][17]
-
Phase I Study Design: A Phase 1, open-label, dose-escalation and expansion study to assess the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic/pharmacodynamic properties of milademetan in patients with advanced solid tumors or lymphomas.[18][19] The study explored various dosing schedules, including extended/continuous and intermittent regimens.[19]
Navtemadlin: BOREAS (NCT03662126) Study
-
Study Design: A global, randomized, open-label, Phase 3 study evaluating the efficacy and safety of navtemadlin versus the best available therapy (BAT) in patients with myelofibrosis who are relapsed or refractory to a JAK inhibitor.[20][21][22] Patients were randomized 2:1 to receive navtemadlin (240 mg orally once daily on days 1-7 of a 28-day cycle) or BAT.[2] The primary endpoint was the rate of spleen volume reduction of ≥35% (SVR35) at Week 24.[2]
Siremadlin: Phase I (NCT02143635) Study
-
Study Design: A first-in-human, Phase 1, multicenter, open-label, dose-escalation study to determine the recommended dose for expansion (RDE) of siremadlin in patients with advanced wild-type TP53 solid tumors or hematologic cancers.[7][23][24] The study investigated various dosing regimens, including daily and intermittent schedules, to assess safety, tolerability, and preliminary anti-tumor activity.[7][9]
Idelalisib: Phase 2 (NCT01282424) Study
-
Study Design: A single-group, open-label, Phase 2 study to assess the efficacy and safety of idelalisib in patients with indolent B-cell non-Hodgkin lymphomas refractory to rituximab and alkylating agents.[4][11][25] Patients received idelalisib 150 mg orally twice daily until disease progression or unacceptable toxicity.[4][11] The primary endpoint was the overall response rate.[4]
Duvelisib: DUO (NCT02004522) Study
-
Study Design: A global, randomized, open-label, Phase 3 study comparing the efficacy and safety of duvelisib versus ofatumumab in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[13][26] Patients were randomized 1:1 to receive either duvelisib 25 mg orally twice daily or ofatumumab intravenously.[13] The primary endpoint was progression-free survival.[13]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding.
Discussion and Conclusion
The safety profile of Milademetan, as observed in the MANTRA and Phase I trials, is primarily characterized by hematologic toxicities, with thrombocytopenia and neutropenia being the most common Grade ≥3 adverse events.[4] This is a class effect for MDM2 inhibitors, as similar toxicities are observed with Navtemadlin and Siremadlin.[3][5][6][7] The intermittent dosing schedule of Milademetan (3 days on, 11 days off) in the MANTRA trial was designed to mitigate these hematologic adverse events.[15][17]
In comparison, the PI3K inhibitors Idelalisib and Duvelisib exhibit a different safety profile, with a higher incidence of non-hematologic toxicities such as diarrhea, colitis, and pneumonitis.[10][11][12][13][14] The FDA has issued a warning for Duvelisib regarding a potential increased risk of death and serious side effects.[14]
For drug development professionals, this comparative analysis highlights the importance of mechanism-based toxicities. The on-target effect of p53 reactivation by MDM2 inhibitors in rapidly dividing normal tissues, such as hematopoietic stem cells, likely contributes to the observed myelosuppression. Strategies to manage these toxicities, such as intermittent dosing, are crucial for the successful clinical application of this class of drugs.
References
- 1. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ash.confex.com [ash.confex.com]
- 4. Efficacy and Safety Study of Idelalisib in Participants With Indolent B-Cell Non-Hodgkin Lymphomas [clinicaltrials.stanford.edu]
- 5. BOREAS: Efficacy and safety of navtemadlin in JAKi R/R MF [mpn-hub.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
A Head-to-Head Clinical Showdown: Milademetan Tosylate Versus Standard-of-Care Chemotherapy in Dedifferentiated Liposarcoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MDM2 inhibitor, Milademetan tosylate, against established standard-of-care chemotherapies for the treatment of dedifferentiated liposarcoma (DDLPS). This analysis is based on available clinical trial data and aims to inform ongoing research and development in sarcoma therapeutics.
This compound is an orally available, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1][2] By blocking the interaction between MDM2 and the tumor suppressor protein p53, Milademetan aims to restore p53's natural function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][3] This mechanism is particularly relevant in dedifferentiated liposarcoma, a subtype of soft tissue sarcoma characterized by high-level amplification of the MDM2 gene.
Standard-of-care chemotherapy for advanced or metastatic liposarcoma has historically relied on agents such as doxorubicin, ifosfamide, trabectedin, and eribulin.[4][5][6] These cytotoxic agents act through various mechanisms, including DNA intercalation and microtubule disruption, and have demonstrated varying degrees of efficacy in a landscape of limited treatment options.
This guide will delve into a comparative analysis of this compound and these standard therapies, focusing on data from pivotal clinical trials to provide a clear perspective on their relative performance.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and standard chemotherapy lies in their therapeutic approach. Standard chemotherapies are broadly cytotoxic, affecting all rapidly dividing cells, which leads to their well-known side effect profiles. In contrast, this compound represents a targeted therapy approach, specifically designed to reactivate the p53 tumor suppressor pathway in cancers where it is inactivated by MDM2 overexpression.
Clinical Efficacy: The MANTRA Trial and Beyond
The most direct comparison of this compound to a standard-of-care agent comes from the Phase 3 MANTRA trial, which evaluated its efficacy and safety against trabectedin in patients with unresectable or metastatic dedifferentiated liposarcoma who had progressed on at least one prior anthracycline-based therapy.[7][8][9]
| Efficacy Endpoint | This compound (MANTRA Trial) | Trabectedin (MANTRA Trial) | Trabectedin (vs. Dacarbazine)¹ | Eribulin (vs. Dacarbazine)² | Doxorubicin³ |
| Median Progression-Free Survival (PFS) | 3.6 months | 2.2 months | 4.2 months | 2.9 months | ~4.6 months (single agent) |
| Hazard Ratio (HR) for PFS | 0.89 (95% CI: 0.61-1.29) | - | 0.55 (vs. Dacarbazine) | 0.52 (vs. Dacarbazine) | - |
| Median Overall Survival (OS) | 9.5 months | 10.2 months | 12.4 months | 15.6 months | ~12.8 months (single agent) |
| Hazard Ratio (HR) for OS | 1.27 (95% CI: 0.80-2.04) | - | 0.87 (vs. Dacarbazine) | 0.51 (vs. Dacarbazine) | - |
| Objective Response Rate (ORR) | 4.7% (BICR) | 3.4% (BICR) | 9.9% | 4% | ~14% (single agent) |
| Disease Control Rate (DCR) | Not Reported | Not Reported | 34.2% (CBR) | Not Reported | Not Reported |
¹Data from a Phase 3 trial comparing trabectedin to dacarbazine in patients with advanced liposarcoma or leiomyosarcoma.[10] ²Data from a subgroup analysis of a Phase 3 trial comparing eribulin to dacarbazine in patients with liposarcoma.[3] ³Data for single-agent doxorubicin in soft tissue sarcoma; specific data for DDLPS is limited. Combination therapy with ifosfamide shows higher response rates but no significant OS benefit.[1] BICR: Blinded Independent Central Review. CBR: Clinical Benefit Rate (CR+PR+SD ≥ 18wks)
The MANTRA trial did not meet its primary endpoint of statistically significant improvement in progression-free survival for Milademetan compared to trabectedin.[7][11] While median PFS was numerically longer for Milademetan, the difference was not statistically significant.[11] Median overall survival was also similar between the two arms.[11]
When compared to historical data for other standard-of-care agents, the efficacy of Milademetan in the MANTRA trial appears modest. Both trabectedin and eribulin have demonstrated a survival advantage over dacarbazine in phase 3 trials in liposarcoma patients.[3][10] Doxorubicin remains a cornerstone of first-line therapy, often in combination with ifosfamide, which has shown higher response rates than doxorubicin alone, albeit without a significant improvement in overall survival.[1]
Safety and Tolerability: A Comparative Overview
The safety profiles of Milademetan and standard chemotherapies reflect their different mechanisms of action. The MANTRA trial provided a direct comparison between Milademetan and trabectedin.
| Adverse Event (Grade 3/4) | This compound (MANTRA Trial) | Trabectedin (MANTRA Trial) | Trabectedin (vs. Dacarbazine)¹ | Eribulin (vs. Dacarbazine)² | Doxorubicin³ |
| Thrombocytopenia | 39.5% | 13.9% | 19% | Not Reported | Myelosuppression is common |
| Neutropenia | 25.5% | 25.3% | 40% | 32% | Myelosuppression is common |
| Anemia | 18.6% | 17.7% | Not Reported | Not Reported | Myelosuppression is common |
| Nausea | 62.8% (all grades) | 58.2% (all grades) | Common | 41% (all grades) | Common |
| Vomiting | Common | Common | Common | Not Reported | Common |
| Fatigue | Not Reported | Not Reported | Common | 62% (all grades) | Common |
| Dose Reductions | 44.2% | 29.1% | Not Reported | Not Reported | Common |
| Treatment Discontinuation due to AEs | 11.6% | 19.0% | Not Reported | 5% (due to peripheral neuropathy) | Common |
| Serious Adverse Events | 36.0% | 48.1% | Not Reported | Not Reported | Cardiotoxicity is a key concern |
¹Data from a Phase 3 trial comparing trabectedin to dacarbazine. ²Data from a Phase 3 trial comparing eribulin to dacarbazine in liposarcoma and leiomyosarcoma.[7] ³General safety profile for doxorubicin.
In the MANTRA trial, Milademetan was associated with a higher incidence of Grade 3/4 thrombocytopenia compared to trabectedin.[11] However, serious adverse events and treatment discontinuations due to adverse events were less frequent with Milademetan.[7] Dose reductions were more common in the Milademetan arm.[7]
Standard chemotherapies like doxorubicin, trabectedin, and eribulin are associated with significant myelosuppression, including neutropenia and thrombocytopenia.[7] Doxorubicin carries a well-known risk of cardiotoxicity, while eribulin is associated with peripheral neuropathy.[7]
Experimental Protocols: A Glimpse into the Clinical Trials
A detailed understanding of the experimental design is crucial for interpreting clinical trial results. Below are summaries of the methodologies for the key trials discussed.
MANTRA (NCT04979442): This was a randomized, multicenter, open-label, Phase 3 registration study.[9] Patients with unresectable or metastatic dedifferentiated liposarcoma who had progressed on one or more prior systemic therapies, including at least one anthracycline-based regimen, were randomized in a 1:1 ratio to receive either this compound (260 mg orally once daily on days 1-3 and 15-17 of a 28-day cycle) or trabectedin (1.5 mg/m² as a 24-hour intravenous infusion every 3 weeks).[9] The primary endpoint was progression-free survival as assessed by blinded independent central review.[9] Secondary endpoints included overall survival, objective response rate, duration of response, disease control rate, and safety.[9]
Trabectedin vs. Dacarbazine (NCT01343277): This was a Phase 3, randomized, open-label, multicenter trial in patients with advanced liposarcoma or leiomyosarcoma who had previously received an anthracycline-containing regimen.[10] Patients were randomized 2:1 to receive either trabectedin (1.5 mg/m² as a 24-hour IV infusion every 3 weeks) or dacarbazine (1 g/m² IV every 3 weeks). The primary endpoint was overall survival.[10]
Eribulin vs. Dacarbazine (NCT01327885): This Phase 3, open-label, randomized, multicenter trial enrolled patients with advanced or metastatic soft tissue sarcoma (liposarcoma or leiomyosarcoma) who had received at least two prior systemic chemotherapy regimens, including an anthracycline.[3] Patients were randomized 1:1 to receive either eribulin mesylate (1.4 mg/m² IV on days 1 and 8 of a 21-day cycle) or dacarbazine (850, 1000, or 1200 mg/m² IV on day 1 of a 21-day cycle).[3] The primary endpoint was overall survival.[3]
Conclusion
The development of this compound marks a significant step towards targeted therapy in dedifferentiated liposarcoma, a disease with a clear molecular driver in MDM2 amplification. However, the results of the Phase 3 MANTRA trial indicate that in its current application as a single agent in a pre-treated population, Milademetan did not demonstrate a statistically significant improvement in progression-free survival over the standard-of-care chemotherapy, trabectedin.
While the safety profile of Milademetan showed some differences from trabectedin, with fewer serious adverse events and treatment discontinuations, it also necessitated more frequent dose reductions. The efficacy data from the MANTRA trial, when placed in the context of other standard-of-care agents like eribulin and doxorubicin, suggest that while the reactivation of p53 remains a compelling therapeutic strategy, further research is needed to optimize the use of MDM2 inhibitors, potentially in combination with other agents or in different patient populations.
For researchers and drug development professionals, these findings underscore the challenges of translating a targeted mechanism of action into superior clinical outcomes in a complex disease like dedifferentiated liposarcoma. Future investigations may explore Milademetan in earlier lines of therapy, in combination with other systemic agents, or in patient subgroups with specific biomarkers beyond MDM2 amplification that may predict a more robust response.
References
- 1. Systemic Therapy in Metastatic or Unresectable Well-Differentiated/Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term disease control in dedifferentiated liposarcoma: a case report on trabectedin priming followed by PD-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Activity of Eribulin in Patients With Advanced Liposarcoma Demonstrated in a Subgroup Analysis From a Randomized Phase III Study of Eribulin Versus Dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of eribulin mesylate in advanced soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III Trial Results & Efficacy | HALAVEN® (eribulin mesylate) Injection | HCP [halaven.com]
- 8. Eribulin in Liposarcoma: A Closer Look at the Comparative Data - The ASCO Post [ascopost.com]
- 9. checkrare.com [checkrare.com]
- 10. Efficacy and Safety of Trabectedin or Dacarbazine for Metastatic Liposarcoma or Leiomyosarcoma After Failure of Conventional Chemotherapy: Results of a Phase III Randomized Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy of Eribulin in Soft Tissue Sarcomas [frontiersin.org]
Evaluating the Synergistic Effects of Milademetan Tosylate in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Milademetan tosylate, an orally available small molecule inhibitor of the MDM2-p53 interaction, has demonstrated significant promise in oncology. By preventing MDM2-mediated degradation of the p53 tumor suppressor, Milademetan reactivates p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. While its single-agent activity has been established in various preclinical models and clinical trials, the true potential of Milademetan may lie in its synergistic effects when combined with other anticancer agents. This guide provides a comparative analysis of this compound in combination therapy, supported by preclinical experimental data, to aid researchers in evaluating its therapeutic potential.
Mechanism of Action: The MDM2-p53 Axis
Milademetan functions by disrupting the interaction between MDM2 and p53. In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor-suppressive functions. Milademetan binds to MDM2 in the p53-binding pocket, preventing the MDM2-p53 interaction. This stabilizes p53, allowing it to accumulate in the nucleus, where it can activate the transcription of target genes that control cell cycle arrest and apoptosis.
Preclinical Synergistic Effects of Milademetan in Combination Therapy
Preclinical studies have explored the synergistic potential of Milademetan with various targeted therapies. A notable example is its combination with the FLT3 inhibitor, Quizartinib, in Acute Myeloid Leukemia (AML) models harboring FLT3-ITD mutations and wild-type TP53.
Quantitative Data Summary
The following tables summarize the preclinical data demonstrating the synergistic effects of Milademetan in combination with Quizartinib in FLT3-ITD mutant/TP53 wild-type AML cell lines.
Table 1: In Vitro Apoptosis Induction in AML Cell Lines
| Cell Line | Treatment (48h) | % Apoptosis (Mean ± SD) |
| MOLM-13 | Control | 5.2 ± 1.1 |
| Milademetan (60 nM) | 15.8 ± 2.3 | |
| Quizartinib (3 nM) | 20.5 ± 3.1 | |
| Milademetan + Quizartinib | 65.7 ± 5.4 | |
| MV4-11 | Control | 4.8 ± 0.9 |
| Milademetan (80 nM) | 12.3 ± 1.9 | |
| Quizartinib (2 nM) | 18.2 ± 2.5 | |
| Milademetan + Quizartinib | 58.9 ± 4.8 |
Table 2: Synergy Analysis using Combination Index (CI)
The Chou-Talalay method was used to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2]
| Cell Line | Combination | CI Value at ED50 | Synergy Level |
| MOLM-13 | Milademetan + Quizartinib | 0.45 | Synergistic |
| MV4-11 | Milademetan + Quizartinib | 0.52 | Synergistic |
ED50: Effective Dose causing 50% of the maximum effect.
The data clearly indicates that the combination of Milademetan and Quizartinib results in a synergistic induction of apoptosis in AML cell lines.[3][4] This enhanced effect allows for potent anti-leukemic activity at concentrations where the individual agents are less effective.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for In Vitro Synergy Analysis
Cell Viability (MTT) Assay Protocol
This protocol is for determining the cytotoxic effects of this compound alone and in combination with other drugs.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of Milademetan, the combination agent, and the combination of both at a constant ratio. Include untreated cells as a control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment.
Apoptosis (Annexin V) Assay Protocol
This protocol is for quantifying the percentage of apoptotic cells following treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the drugs of interest (single agents and combination) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Comparison with Alternatives
The synergistic potential of this compound has been explored with a variety of other anti-cancer agents in preclinical and clinical settings. The table below provides a comparative overview of these combinations.
Table 3: Overview of Milademetan Combination Therapies
| Combination Agent | Cancer Type | Rationale for Combination | Key Preclinical/Clinical Findings | Status |
| Quizartinib | FLT3-ITD AML | Dual targeting of FLT3 and MDM2 to overcome resistance.[5][6][7] | Synergistic induction of apoptosis in preclinical models.[3][4] Favorable safety and tolerability in a Phase I clinical trial.[7] | Phase I Clinical Trial |
| Venetoclax | AML | Targeting both p53 and BCL-2 pathways to enhance apoptosis. | Preclinical data suggests potential synergy.[8] A Phase I/II clinical trial has been conducted.[9] | Clinical Evaluation |
| Low-Dose Cytarabine | AML | Standard of care in AML; combination aims to improve efficacy. | A Phase I/II clinical trial showed modest responses with significant gastrointestinal toxicity.[10][11] | Clinical Evaluation |
| Atezolizumab | Solid Tumors with CDKN2A loss | MDM2 inhibition may enhance anti-tumor immunity, synergizing with checkpoint blockade.[12][13] | A Phase 1b/2 clinical trial is planned to evaluate safety and efficacy.[14][15] | Phase Ib/II Clinical Trial Planned |
| Azacitidine | Myeloid Malignancies | Combination with a hypomethylating agent to target multiple oncogenic pathways. | A Phase I study showed minimal clinical efficacy, though the combination was relatively well-tolerated.[16][17] | Clinical Evaluation |
Conclusion
The preclinical data strongly support the synergistic potential of this compound in combination with targeted therapies, particularly in hematological malignancies. The combination of Milademetan with the FLT3 inhibitor Quizartinib demonstrates clear synergy in AML models, providing a strong rationale for its ongoing clinical development. While combinations with other agents like venetoclax and cytarabine are also being explored, further preclinical and clinical investigation is required to fully elucidate their synergistic potential and optimal therapeutic window. The planned combination with the immune checkpoint inhibitor atezolizumab opens up exciting new avenues for Milademetan in the treatment of solid tumors. For researchers and drug development professionals, these findings highlight the importance of a rational, mechanism-based approach to combination therapy to maximize the therapeutic potential of MDM2 inhibitors like this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Compounds Synergize With Venetoclax to Target KMT2A-Rearranged Pediatric Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Activity of Combined FLT3-ITD and MDM2 Inhibition with Quizartinib and Milademetan in FLT3-ITD Mutant/TP53 Wild-type Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1 dose escalation study of the MDM2 inhibitor milademetan as monotherapy and in combination with azacitidine in patients with myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Independent Validation of Milademetan Tosylate: A Comparative Analysis of MDM2-p53 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MDM2 inhibitor Milademetan tosylate with other therapeutic alternatives in its class. The information herein is based on published preclinical and clinical findings, offering a comprehensive overview of efficacy, safety, and operational protocols to support independent validation and further research.
Introduction to this compound and the MDM2-p53 Axis
This compound is an orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] MDM2 is a crucial negative regulator of the p53 tumor suppressor protein.[3] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[1][2][3] By blocking the interaction between MDM2 and p53, Milademetan aims to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][4][5][6]
Mechanism of Action: The MDM2-p53 Signaling Pathway
The diagram below illustrates the signaling pathway targeted by Milademetan and other MDM2 inhibitors. Under normal cellular conditions, MDM2 binds to p53, tagging it for proteasomal degradation. MDM2 inhibitors competitively bind to the p53-binding pocket on MDM2, preventing this interaction and leading to the stabilization and activation of p53. Activated p53 then transcribes target genes that halt the cell cycle and induce apoptosis in cancerous cells.
Preclinical Performance: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Milademetan and other selected MDM2 inhibitors across various cancer cell lines with wild-type TP53. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Milademetan | MKL-1 | Merkel Cell Carcinoma | 9-223 | [7] |
| WaGa | Merkel Cell Carcinoma | 9-223 | [7] | |
| PeTa | Merkel Cell Carcinoma | 9-223 | [7] | |
| SJSA-1 | Osteosarcoma | ~30 | [8] | |
| HCT116 | Colon Cancer | ~30 | [8] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2000-7620 | [9] | |
| MDA-MB-436 | Triple-Negative Breast Cancer | 2000-7620 | [9] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2000-7620 | [9] | |
| Navtemadlin | SJSA-1 | Osteosarcoma | <1 | [10] |
| MCF-7 | Breast Cancer | <1 | [10] | |
| B16-F10 (murine) | Melanoma | 1500 | [11] | |
| YUMM 1.7 (murine) | Melanoma | 1600 | [11] | |
| CT26.WT (murine) | Colon Cancer | 2000 | [11] | |
| Alrizomadlin | AGS | Gastric Cancer | 18.9 ± 15.6 | [1] |
| MKN45 | Gastric Cancer | 103.5 ± 18.3 | [1] | |
| Idasanutlin | SJSA-1 | Osteosarcoma | 10 | [6] |
| HCT116 | Colon Cancer | 10 | [6] | |
| Siremadlin | Nalm-6 | B-cell Leukemia | ≤ 146 | [12] |
Clinical Performance: A Comparative Overview
The following tables summarize key efficacy and safety data from clinical trials of Milademetan and other MDM2 inhibitors. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and dosing regimens.
Efficacy in Solid Tumors
| Compound | Trial Phase | Cancer Type(s) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| Milademetan | Phase II (MANTRA-2) | MDM2-amplified, TP53-WT Solid Tumors | 19.4% (6/31) | - | 3.5 months | [13][14][15] |
| Phase I | Advanced Solid Tumors/Lymphomas | - | 45.8% | 4.0 months | [9][16] | |
| Phase I | Dedifferentiated Liposarcoma | - | 58.5% | 7.2 months | [9][16] | |
| Alrizomadlin | Phase II | Advanced Adenoid Cystic Carcinoma (monotherapy) | 16.7% | 100% | - | [5] |
| Phase II | I-O-progressed Cutaneous Melanoma (combo w/ Pembrolizumab) | 22% | - | - | [6] | |
| Siremadlin | Phase I | Advanced Solid Tumors | 10.3% | - | - | [17] |
Efficacy in Hematologic Malignancies
| Compound | Trial Phase | Cancer Type(s) | Objective Response Rate (ORR) | Complete Remission (CR) Rate | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Navtemadlin | Phase III (BOREAS) | JAK inhibitor-refractory Myelofibrosis | - | - | Significant improvements in spleen volume and symptom reduction vs. best available therapy. |[4] | | Idasanutlin | Phase II | Polycythemia Vera | - | 50% (CHR) | Showed clinical activity and reduced JAK2 allele burden. |[1] | | | Phase III (MIRROS) | Relapsed/Refractory AML (combo w/ Cytarabine) | 38.8% | 20.3% | Did not improve overall survival vs. placebo + cytarabine. |[18][19] | | Siremadlin | Phase I | Acute Myeloid Leukemia | 4.2% - 22.2% (depending on regimen) | - | Preliminary activity noted, particularly in AML. |[17] |
Safety and Tolerability: Common Adverse Events
The most frequently reported grade 3/4 treatment-related adverse events for MDM2 inhibitors are hematological toxicities.
| Compound | Common Grade 3/4 Adverse Events | Reference |
| Milademetan | Thrombocytopenia, Neutropenia, Anemia | [9][16] |
| Navtemadlin | - | [4] |
| Alrizomadlin | Thrombocytopenia, Neutropenia, Anemia | [6] |
| Idasanutlin | Nausea, Diarrhea, Vomiting (any grade were most common) | [1] |
| Siremadlin | Myelosuppression (more frequent in hematologic malignancies) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published findings. Below are generalized protocols for key experiments cited in the evaluation of MDM2 inhibitors.
In Vitro Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of an MDM2 inhibitor in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the MDM2 inhibitor and a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an MDM2 inhibitor in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.[20]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[20]
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer the MDM2 inhibitor according to the specified dose and schedule (e.g., oral gavage).[20]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.[20]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).[20]
Conclusion
This compound has demonstrated promising preclinical and clinical activity as an MDM2 inhibitor in cancers with wild-type TP53. The comparative data presented in this guide suggest that while the class of MDM2 inhibitors shares a common mechanism of action and similar safety profiles, there are variations in potency and clinical efficacy across different tumor types. The provided experimental protocols offer a foundation for researchers to independently validate these findings and further explore the therapeutic potential of Milademetan and other MDM2 inhibitors. Future research, including head-to-head comparative trials, will be crucial for delineating the optimal clinical positioning of these agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. targetedonc.com [targetedonc.com]
- 19. rsc.org [rsc.org]
- 20. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Milademetan Tosylate: A Procedural Guide
For researchers, scientists, and drug development professionals handling milademetan tosylate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general best practices for hazardous chemical and pharmaceutical waste management.
This compound is an orally active inhibitor of MDM2, a protein that regulates the tumor suppressor p53.[1][2][3] Its handling and disposal require careful attention to its potential hazards. The Safety Data Sheet (SDS) for this compound hydrate classifies it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and potentially causing respiratory irritation.[4]
Hazard Summary
To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Prevention) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocols for Safe Disposal
The following procedures outline the recommended steps for the safe disposal of this compound in a laboratory setting. These protocols are based on general guidelines for hazardous waste and information from available Safety Data Sheets.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses or goggles.[4][5] If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Disposal of Unused or Expired this compound:
-
Waste Characterization: Unused or expired this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[5]
-
Packaging:
-
Place the solid material in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of disposal.
-
Ensure the container is compatible with the chemical and is in good condition to prevent leaks or spills.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet and any other relevant information about the waste.
Disposal of Contaminated Materials:
-
Identification: Items such as gloves, weighing papers, pipette tips, and empty vials that have come into direct contact with this compound are considered contaminated waste.
-
Collection: Place all contaminated disposable materials into a designated, clearly labeled hazardous waste bag or container.
-
Decontamination of Reusable Items: For reusable labware (e.g., glassware, spatulas), decontaminate surfaces by scrubbing with alcohol.[5] The cleaning materials (e.g., wipes) should then be disposed of as contaminated waste.
-
Disposal: The container of contaminated materials should be sealed and disposed of through a licensed hazardous waste disposal service.
Accidental Spill Cleanup:
-
Evacuation and Ventilation: In the event of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[5]
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[5]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[5] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection and Disposal: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Milademetan tosylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Milademetan tosylate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Summary
This compound is classified with specific hazards that necessitate careful handling.[1] The following table summarizes its classification according to the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Handling Powder | Safety glasses with side shields or goggles. A face shield is recommended if not working in a fume hood. | Disposable, impermeable gown and two pairs of chemotherapy-rated gloves. | A NIOSH-certified N95 or higher-level respirator is recommended, especially when handling outside of a containment system. |
| Solution Preparation | Safety glasses with side shields or goggles. | Disposable, impermeable gown and two pairs of chemotherapy-rated gloves. | Work should be performed in a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation. |
| Administration/Use | Safety glasses with side shields or goggles. | Disposable, impermeable gown and two pairs of chemotherapy-rated gloves. | Use a fume hood or other ventilated enclosure. |
| Spill Cleanup | Goggles and a face shield. | Impermeable gown, two pairs of chemotherapy-rated gloves, and shoe covers. | A fit-tested NIOSH-certified N95 or higher-level respirator is required. |
| Waste Disposal | Safety glasses with side shields or goggles. | Impermeable gown and two pairs of chemotherapy-rated gloves. | Not generally required if handling sealed waste containers. |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, such as a chemical fume hood or a biological safety cabinet (BSC).
-
Assemble all necessary materials and equipment before starting.
-
Don the appropriate PPE as specified in the table above. Always use two pairs of chemotherapy-rated gloves.
-
-
Weighing and Reconstitution:
-
If handling the solid form, weigh the required amount carefully to avoid generating dust. If not in a containment hood, respiratory protection is crucial.[1]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
During Use:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Dispose of all contaminated materials as hazardous waste.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is critical. Spill kits should be readily available in all areas where this compound is handled.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Isolate the Area: Secure the area to prevent others from entering. Post warning signs.
-
Assess the Spill: Determine if the spill is manageable based on its size and your level of training. For large or unmanageable spills, evacuate the area and contact your institution's safety officer.
Cleanup Procedure:
-
Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, double gloves, a gown, and eye/face protection.[2][3]
-
Contain the Spill:
-
Clean the Area:
-
Carefully collect all absorbent material and any broken glass (using a scoop, not your hands) and place it into a designated hazardous waste container.[2][4]
-
Clean the spill area multiple times with a suitable detergent and water, working from the outer edge towards the center.[4]
-
Rinse the area with clean water.
-
-
Dispose of Waste: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[2]
-
Documentation: Report the spill according to your institution's policies.[4]
Disposal Plan
All this compound waste, including unused product and contaminated materials, must be disposed of as hazardous waste in compliance with federal, state, and local regulations.[5][6]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Method |
| Contaminated PPE (gloves, gowns, etc.) | A clearly labeled, leak-proof, and puncture-resistant container (often a yellow or black bin designated for chemotherapy/hazardous waste).[7][8][9] | Seal the container when full and arrange for pickup by a licensed hazardous waste disposal company.[5] Incineration is a common disposal method.[7][9] |
| Empty Vials and Contaminated Labware | A sharps container for any items that can puncture the waste bag. Other items in the hazardous waste bin. | To be disposed of as hazardous waste through a licensed contractor. |
| Unused this compound | The original container, placed within a sealed secondary container and labeled as hazardous waste. | Do not dispose of down the drain.[9] Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste company. |
Disposal Protocol:
-
Segregate Waste: At the point of generation, separate hazardous waste from regular trash.
-
Use Designated Containers: Place all contaminated items into appropriately labeled hazardous waste containers. These containers should be durable, leak-proof, and have a secure lid.[7]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Drug Waste" or as required by your institution.[5]
-
Storage: Store waste in a secure, designated area away from general traffic while awaiting pickup.[5]
-
Manifest: Ensure a hazardous waste manifest is completed to track the waste from generation to its final disposal.[8]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. ph.health.mil [ph.health.mil]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
